Quinidine gluconate
Description
Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. This compound exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. This compound exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. This compound also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
See also: Quinidine (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19+,20-;2-,3-,4+,5-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUDCCTVQUHJQ-LCYSNFERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027497 | |
| Record name | Quinidine gluconate | |
| Source | EPA DSSTox | |
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Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6587-33-3, 7054-25-3 | |
| Record name | D-Gluconic acid, compd. with (9S)-6′-methoxycinchonan-9-ol (1:?) | |
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| Record name | Quinate | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinidine gluconate | |
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| Record name | Quinidine gluconate | |
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| Record name | Quinidine gluconate | |
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| Record name | QUINIDINE GLUCONATE | |
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Historical Trajectories and Seminal Discoveries in Quinidine Gluconate Research
Early Pharmacological Investigations and Academic Interpretations
The journey of quinidine (B1679956) began long before its gluconate salt was synthesized. The cardiac effects of cinchona bark, the natural source of quinidine, were noted as early as 1749 by Jean-Baptiste de Sénac. wikipedia.org For centuries, the bark was used to treat "rebellious palpitations." nih.gov It wasn't until 1848 that quinidine, a diastereomer of the antimalarial quinine (B1679958), was first described. drugbank.comdrugbank.com
The early 20th century marked a pivotal period for quinidine research. In 1914, Karel Frederik Wenckebach reported on the effects of quinine alkaloids in certain arrhythmias. tandfonline.com This spurred further investigation, and in 1918, Walter Frey conducted the first systematic study, identifying quinidine as the most potent antiarrhythmic among the principal cinchona alkaloids. tandfonline.com By the 1940s, quinidine was established in medical practice for treating cardiac arrhythmias. nih.gov
The development of specific salt forms came later. Quinidine gluconate for injection was first approved by the U.S. Food and Drug Administration (FDA) between 1947 and 1950, marking its formal entry into the pharmacopeia as an antiarrhythmic agent. tandfonline.comnih.gov This development was driven by the need for different formulations, including those suitable for parenteral administration and later, for modified oral release. The gluconate salt contains 62.3% quinidine base, a different proportion from the sulfate (B86663) salt (82.86%), a crucial factor in pharmacological studies. vulcanchem.com
Evolution of Research Paradigms for this compound
Initial research focused on quinidine's efficacy in converting atrial fibrillation to a normal sinus rhythm. drugbank.com However, the scientific understanding of its mechanism and properties evolved significantly over time. A key development in the research paradigm was the creation of extended-release formulations of this compound. The primary goal was to achieve more stable plasma concentrations compared to immediate-release quinidine sulfate, thereby providing more consistent therapeutic effects. vulcanchem.comresearchgate.net
Studies in the late 1970s and 1980s began to meticulously compare the pharmacokinetic profiles of different quinidine salts. Research demonstrated that this compound was absorbed more slowly than quinidine sulfate. researchgate.netnih.gov This slower absorption was seen as advantageous for a sustained-release formulation, potentially leading to smaller fluctuations between peak and trough blood levels. researchgate.net
The research focus also expanded to understand its fundamental mechanism of action. It was identified as a Class Ia antiarrhythmic agent that primarily works by blocking the fast inward sodium current (INa) in cardiac cells. wikipedia.orgnih.gov This action decreases the excitability of heart muscle and prolongs the action potential duration. nih.govglowm.com Later research also identified its role in blocking certain potassium currents, which contributes to its efficacy in specific conditions like Brugada syndrome and Short QT syndrome. sld.cu
A significant shift in the research paradigm occurred with meta-analyses in the 1980s and 1990s that raised concerns about increased mortality in patients treated with quinidine for non-life-threatening arrhythmias. fda.govnih.govdrugs.com This led to a decline in its general use but also spurred more focused research into niche applications where its benefits were deemed to outweigh the risks, such as in certain genetic arrhythmia syndromes. drugbank.comsld.cu
Methodological Advancements Influencing this compound Studies
The ability to accurately study this compound has been heavily influenced by advancements in analytical chemistry. Early methods for measuring quinidine levels, such as fluorimetry, often lacked specificity and were prone to interference from metabolites. psu.edu
The development of High-Performance Liquid Chromatography (HPLC) represented a major leap forward. HPLC methods provided a simple, specific, rapid, and sensitive way to measure plasma levels of quinidine and its metabolites, such as 3-hydroxy-quinidine. psu.edunih.gov This allowed for precise pharmacokinetic studies, comparing different formulations like this compound and quinidine sulfate. nih.govnih.gov For instance, HPLC was used in studies to determine the bioavailability and peak plasma concentrations of sustained-release tablets. nih.gov
More recent advancements include the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , which offers even greater sensitivity and specificity for quantifying quinidine in biological samples. ijbcp.com These advanced techniques have been crucial for bioequivalence studies comparing different generic formulations of this compound extended-release tablets. ijbcp.com
In vitro experimental models have also become more sophisticated, allowing researchers to dissect the specific ionic currents affected by quinidine. Techniques such as patch-clamp electrophysiology have enabled a detailed understanding of how this compound interacts with sodium and potassium channels at a molecular level.
The following table summarizes key comparative pharmacokinetic data for this compound and quinidine sulfate, derived from various studies.
| Pharmacokinetic Parameter | This compound (Extended-Release) | Quinidine Sulfate (Conventional/Extended-Release) | Reference |
|---|---|---|---|
| Quinidine Base Content | 62.3% | 82.86% | vulcanchem.com |
| Absolute Bioavailability | 70-80% | ~70% | drugbank.comfda.govdrugs.com |
| Time to Peak Serum Levels (Tmax) | 3-5 hours | ~2 hours (conventional), ~6 hours (extended-release) | drugbank.comfda.gov |
| Effect of Food on Absorption | Increased rate (27%) and extent (17%) | Delayed peak concentration | drugbank.comfda.gov |
The following table highlights seminal moments in the research and development timeline of quinidine and its gluconate salt.
| Date | Discovery or Event | Significance | Reference |
|---|---|---|---|
| 1749 | Jean-Baptiste de Sénac describes the use of cinchona bark for palpitations. | Earliest documented recognition of the cardiac effects of the natural source of quinidine. | wikipedia.org |
| 1848 | Quinidine is first described. | Isolation and identification of the specific alkaloid. | drugbank.comdrugbank.com |
| 1918 | Walter Frey identifies quinidine as the most effective antiarrhythmic cinchona alkaloid. | Marks the beginning of systematic clinical investigation into quinidine for arrhythmias. | tandfonline.com |
| 1950 | This compound is first approved by the FDA. | Formal introduction of the gluconate salt for clinical use. | tandfonline.comnih.gov |
| 1970s-1980s | Development and study of extended-release this compound tablets. | Effort to improve pharmacokinetic profile and dosing convenience. | vulcanchem.comresearchgate.net |
| 1980s | Advancement of HPLC methods for quinidine analysis. | Enabled more accurate and specific pharmacokinetic and bioequivalence studies. | psu.edunih.gov |
| 1991 | FDA approves a new indication for this compound injection for life-threatening P. falciparum malaria. | Demonstrates the evolving and repurposed applications of the compound. | tandfonline.com |
Chemical Synthesis and Derivatization Methodologies of Quinidine Gluconate
Stereoselective Synthesis Routes of Quinidine (B1679956) and its Salts
The synthesis of quinidine, a diastereomer of quinine (B1679958), presents a formidable challenge due to its multiple stereocenters. wikipedia.org Achieving the correct stereochemistry is paramount as different stereoisomers can have vastly different physiological effects. Historically, the total synthesis of quinine and by extension, quinidine, has been a landmark achievement in organic chemistry. wikipedia.orgudel.edu
Asymmetric Synthetic Approaches
The development of asymmetric synthetic routes has been crucial in producing enantiomerically pure quinidine. Early approaches often relied on chiral resolution to separate the desired enantiomer from a racemic mixture. wikipedia.org However, modern synthetic chemistry has shifted towards methods that directly create the desired stereoisomers.
One notable strategy involves a local-desymmetrization-based divergent synthesis, which allows for the selective production of either quinine or quinidine from a common intermediate. This approach highlights the power of strategic bond formation and the use of chiral auxiliaries to guide the stereochemical outcome of a reaction.
Key milestones in the asymmetric synthesis of quinidine and its diastereomer, quinine, include:
Woodward and Doering (1944): While a landmark achievement, their formal synthesis of quinine involved a resolution step to separate stereoisomers. wikipedia.org
Stork (2001): Reported the first entirely stereoselective total synthesis of quinine, a significant advancement that avoided a late-stage resolution. wikipedia.orgudel.edunih.gov
Jacobsen (2004): Developed catalytic, enantioselective syntheses of both quinine and quinidine, showcasing the power of catalyst control in determining the final product's stereochemistry. udel.eduorganic-chemistry.orgnih.gov This approach utilized a (salen)Al-catalyzed conjugate addition to set a key stereocenter with high enantiomeric excess. udel.eduorganic-chemistry.orgresearchgate.net
Enantioselective Catalysis in Quinidine Production
Enantioselective catalysis has revolutionized the synthesis of chiral molecules like quinidine. By employing chiral catalysts, chemists can selectively produce one enantiomer over the other, often with high efficiency and stereoselectivity. udel.eduresearchgate.net
In the context of quinidine synthesis, several catalytic asymmetric methods have been successfully employed:
Jacobsen's Catalytic Asymmetric Synthesis: A pivotal development was the use of a chiral aluminum-salen complex to catalyze a Michael addition, establishing a crucial stereocenter with up to 92% enantiomeric excess (ee). nih.govresearchgate.net A subsequent late-stage asymmetric dihydroxylation, using pseudoenantiomeric catalyst systems (AD-mix-α and AD-mix-β), allowed for the selective synthesis of either quinidine or quinine from a common intermediate. pnas.org
Organocatalysis: More recent approaches have utilized organocatalysts, such as proline derivatives, to mediate key bond-forming reactions in a highly enantioselective manner. researchgate.net These methods offer the advantage of being metal-free and often proceeding under mild reaction conditions. For instance, a proline-catalyzed asymmetric cycloaldolization has been used to construct the piperidine (B6355638) ring of quinidine with high enantioselectivity. researchgate.net
Iridium-Catalyzed Asymmetric Hydrogenation: This technique has been applied to the synthesis of the piperidine ring in both quinine and quinidine, demonstrating the versatility of transition metal catalysis in complex natural product synthesis. researchgate.net
The following table summarizes some of the key catalytic systems used in the asymmetric synthesis of quinidine and its diastereomer, quinine.
| Catalyst System | Key Reaction | Stereochemical Control | Reference |
| (S,S)-(salen)Al complex | Conjugate addition of methyl cyanoacetate | Establishes C4 stereocenter with 92% ee | udel.eduresearchgate.net |
| AD-mix-α and AD-mix-β | Asymmetric dihydroxylation | Differentiates common intermediate to access either quinine or quinidine | organic-chemistry.orgpnas.org |
| Proline | Asymmetric cycloaldolization | Constructs chiral piperidine ring | researchgate.net |
| Iridium-based catalysts | Asymmetric hydrogenation | Forms the piperidine ring | researchgate.net |
Glycosylation and Esterification Reactions for Quinidine Gluconate Formulation
The formation of this compound involves the attachment of a gluconate moiety to the quinidine molecule, a process that can be achieved through various chemical strategies. This transformation is crucial for altering the physicochemical properties of the parent alkaloid, such as its solubility.
Synthetic Strategies for Gluconate Moiety Attachment
The attachment of the gluconate group to quinidine is essentially a salt formation reaction between the basic nitrogen of the quinidine and the acidic carboxylic acid of gluconic acid. fda.gov However, the term "glycosylation" in a broader sense can refer to the attachment of a carbohydrate moiety. While this compound is a salt, the principles of glycosidic bond formation can be relevant to the synthesis of other sugar-modified quinidine derivatives.
Direct reaction of quinidine base with gluconic acid is a straightforward method for preparing this compound. google.com This acid-base reaction results in the formation of the gluconate salt.
Research into the glycosylation of other molecules, such as tissue-type plasminogen activator (t-PA) in CHO cells, has shown that factors like cell cycle and growth rate can influence the efficiency of glycosylation. nih.gov While not directly related to the chemical synthesis of this compound, these studies highlight the complexities of introducing sugar moieties into molecules.
Optimization of Salt Formation Methodologies
The formation of a stable and pure salt is critical for pharmaceutical applications. The process for preparing this compound involves reacting quinidine with gluconic acid, often in a suitable solvent system, followed by crystallization. google.com
A patented method describes the preparation of neutral salts of medicinal alkaloids, including this compound. The process involves heating a solution of gluconic acid and adding a hot solution of quinine base in alcohol until the mixture is neutral. google.com The this compound then crystallizes upon cooling. google.com This method can be adapted for other cinchona alkaloids. google.com
The choice of solvent, temperature, and stoichiometry are critical parameters that need to be optimized to ensure high yield and purity of the final product. For instance, this compound is noted to be less soluble in water and alcohol compared to quinine gluconate. google.com
Design and Synthesis of this compound Analogs and Derivatives
The modification of the quinidine structure has been an active area of research to explore new therapeutic applications and to understand its structure-activity relationships. The synthesis of analogs and derivatives involves targeted chemical modifications of the quinidine scaffold.
The synthesis of quinidine derivatives often involves reactions at the hydroxyl group or the quinuclidine (B89598) nitrogen. For example, esterification of the hydroxyl group with various carboxylic acids can lead to new ester derivatives with potentially altered properties. neliti.comkemdikbud.go.id
A study on the synthesis of a quinidine salicylate (B1505791) ester utilized dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification reaction between quinidine and salicylic (B10762653) acid. neliti.comkemdikbud.go.id This approach yielded the desired ester in high yield. neliti.comkemdikbud.go.id
Furthermore, derivatization can be used for analytical purposes. For instance, in a liquid chromatographic analysis of acrolein, this compound was used as an internal standard after derivatization of the analyte. researchgate.net
The design and synthesis of novel phase-transfer catalysts derived from cinchona alkaloids, including quinidine, have also been explored. jst.go.jp These catalysts have applications in various asymmetric reactions.
Structure-Directed Modifications for Mechanistic Probing
The modification of the quinidine molecule is a fundamental strategy for probing its biological and chemical behavior. By systematically altering its structure, researchers can investigate the specific roles of different functional groups, influencing everything from receptor affinity to metabolic stability. mdpi.com These structure-directed modifications are crucial for understanding how quinidine interacts with its biological targets on a molecular level.
Small structural changes within the quinoline (B57606) scaffold, a core component of quinidine, can lead to significant shifts in biological activity. mdpi.com The cinchona alkaloid framework, from which quinidine is derived, offers multiple sites for chemical manipulation, including the quinoline ring, the quinuclidine moiety, and the secondary alcohol at the C9 position. researchgate.net Modifications such as altering side chains, introducing new substituents, or modifying the ring systems can profoundly impact the compound's binding characteristics. mdpi.com
A key area of investigation has been quinidine's interaction with ion channels. To probe its binding site within the human cardiac hKv1.5 potassium channel, researchers have utilized site-directed mutagenesis. This technique involves making specific amino acid substitutions in the channel's protein structure and observing the effect on quinidine binding. Studies have shown that substitutions in the S6 transmembrane segment, which is believed to form the inner pore of the channel, significantly alter quinidine's affinity. ahajournals.orgnih.gov For instance, replacing threonine at position 505 with isoleucine (T505I) resulted in a nearly tenfold increase in binding affinity, supporting the hypothesis that a hydrophobic pocket in this region stabilizes the drug-channel interaction. ahajournals.orgnih.gov These findings provide molecular evidence for the open-channel block model of quinidine's action. nih.gov
Table 1: Effect of Amino Acid Substitutions in the hKv1.5 Channel on Quinidine Affinity
| Mutation | Quinidine Affinity (EC50, µmol/L) | Effect on Dissociation Rate |
|---|---|---|
| Wild Type | 6.2 | - |
| T505I | 0.7 | Reduced |
| T505V | 1.5 | Reduced |
| T505S | 3.4 | Reduced |
| V512A | 1.4 | Reduced |
Data sourced from research on the molecular analysis of quinidine's binding site. ahajournals.orgnih.gov
Further derivatization strategies have been employed to explore other aspects of quinidine's function and structure-activity relationship. Modifications at the C9 hydroxyl group, such as in 9-O-acetylquinine, or at the quinuclidine nitrogen, as in N-benzylquininium chloride, have been synthesized to study how these changes affect enantioselective interactions. acs.org Additionally, derivatization has been used as a strategy to overcome cellular defense mechanisms. The synthesis of the L-valine ester of quinidine (val-quinidine) was investigated as a method to circumvent P-glycoprotein (P-gp)-mediated cellular efflux, a common mechanism of drug resistance. acs.org This prodrug approach demonstrated that transporter-targeted derivatization can be a viable strategy to bypass efflux pumps. acs.org
Synthesis of Labeled this compound for Research Applications
The synthesis of labeled forms of quinidine is essential for a variety of research applications, particularly for its detection and quantification in biological systems and for use in immunoassays. pubcompare.aigoogle.com These labeled molecules act as tracers, allowing researchers to monitor the compound's distribution, metabolism, and interaction with other molecules.
One significant application of labeled quinidine is in fluorescence polarization immunoassays. This requires the synthesis of a quinidine derivative, or hapten, that is covalently linked to a fluorescent molecule. A common synthetic route involves the initial demethylation of quinidine to produce 6-hydroxycinchonine. google.com This derivative can then be modified with a linker arm, which is subsequently attached to a detector molecule like fluorescein. google.com For example, a tracer can be prepared by treating quinidine with ethylisocyanatoacetate to form a carbamate (B1207046) ester at the C-9 position. google.com This ester is then hydrolyzed to the corresponding acid, providing a functional group for conjugation to the fluorescent label. google.com
Radiolabeling is another critical technique for research applications. Tritiated quinidine, [3H]-quinidine, is commercially available and serves as a valuable tool in laboratory settings for quantifying the compound in various assays. pubcompare.ai Radiolabeled substrates are also used to probe the mechanisms of drug transporters. For instance, the transport kinetics of the quinidine derivative val-quinidine were studied in cell lines using [3H]ritonavir, a known P-gp substrate, to delineate the interaction and transport pathways. acs.org
Table 2: Examples of Labeled Quinidine for Research
| Label Type | Labeled Compound | Application |
|---|---|---|
| Fluorescent | Fluorescein-labeled quinidine hapten | Fluorescence polarization immunoassay. google.com |
| Radioactive | [3H]-quinidine | Detection and quantification in laboratory assays. pubcompare.ai |
These synthetic methodologies provide researchers with the crucial tools needed to investigate the complex pharmacology of this compound, from its fundamental molecular interactions to its behavior in complex biological systems.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 3-hydroxy-quinidine |
| 6-hydroxycinchonine |
| 9-O-acetylquinine |
| Droxidopa |
| Ethylisocyanatoacetate |
| Fluorescein |
| N-benzylquininium chloride |
| Quinine |
| Quinidine |
| Quinidine 1'-Oxide |
| This compound |
| Quinidine N-Oxide |
| Ritonavir |
| Telaprevir |
Advanced Analytical and Characterization Techniques for Quinidine Gluconate
Spectroscopic Methodologies in Quinidine (B1679956) Gluconate Analysis
Spectroscopic techniques are indispensable for the detailed molecular-level investigation of quinidine gluconate.
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of quinidine and its derivatives. buchler-gmbh.com A suite of advanced NMR techniques provides a complete picture of the molecule's complex architecture.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for identifying the basic carbon-hydrogen framework. chemicalbook.com However, for a molecule with multiple stereocenters and complex ring systems like quinidine, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. researchgate.net
Advanced 2D NMR experiments used in the analysis of quinidine include:
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of hydrogen atoms within the quinuclidine (B89598) and quinoline (B57606) ring systems. buchler-gmbh.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. buchler-gmbh.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the different structural fragments of the molecule. buchler-gmbh.com
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule. buchler-gmbh.comresearchgate.net
These advanced NMR methods, often used in combination, allow for the complete and detailed assignment of all proton and carbon signals, confirming the intricate three-dimensional structure of the quinidine molecule. buchler-gmbh.comresearchgate.netnih.gov
Table 1: Advanced NMR Techniques for Quinidine Structural Analysis
| NMR Technique | Information Provided | Application to Quinidine |
| ¹H-¹H COSY | Identifies J-coupled protons. | Establishes proton connectivity within the quinuclidine and quinoline rings. buchler-gmbh.com |
| ¹H-¹³C HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns protons to their corresponding carbons. buchler-gmbh.com |
| ¹H-¹³C HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Connects different molecular fragments and confirms the overall structure. buchler-gmbh.com |
| ¹H-¹H NOESY | Detects through-space proton interactions. | Determines stereochemistry and preferred molecular conformation. buchler-gmbh.comresearchgate.net |
Mass Spectrometry Techniques in Purity and Metabolite Profiling (Non-Human Focus)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight, confirming the elemental composition, and identifying impurities and metabolites of this compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantitative analysis. farmaciajournal.comresearchgate.net
In the context of purity analysis, LC-MS/MS can detect and quantify related substances and potential degradation products at very low levels. researchgate.net For non-human metabolite profiling, such as in studies involving animal models or microbial systems, LC-MS/MS is instrumental. tandfonline.comresearchgate.net For instance, studies have identified metabolites like 3-hydroxy-quinidine (3HQ) which is formed through the action of cytochrome P450 enzymes. rxlist.com The high sensitivity of MS allows for the detection of these metabolites even when present in complex biological matrices. farmaciajournal.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information that helps in the identification of these metabolites. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. mdpi.commdpi.com These techniques are highly sensitive to the molecular structure and can be used for identification and characterization. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mdpi.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups present in the molecule. It is a well-established method for identifying the chemical structure of molecules. mdpi.com
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser). mdpi.com The scattered light has a different frequency, and this frequency shift provides information about the vibrational modes of the molecule. nih.gov Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions due to water being a weak Raman scatterer. researchgate.net It can provide detailed information about the quinoline ring structure and its interactions with the environment. nih.gov
Both IR and Raman spectroscopy can be used to differentiate between different solid-state forms (polymorphs) of this compound, as these forms will exhibit distinct vibrational spectra due to differences in their crystal lattice and molecular conformations.
Chromatographic Separations for this compound Research
Chromatographic techniques are essential for separating this compound from related impurities, metabolites, and other components in a mixture.
High-Performance Liquid Chromatography (HPLC) in Research Laboratories
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. psu.edu It offers high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed for the quantification of quinidine in different matrices. scirp.orgresearchgate.net
A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. UV detection is often employed, as the quinoline ring of quinidine has a strong UV absorbance. uspnf.com
HPLC is crucial for:
Purity assessment: Separating and quantifying impurities, including the diastereomer quinine (B1679958) and the related alkaloid dihydroquinidine (B8771983). scirp.org
Quantitative analysis: Determining the concentration of this compound in research samples. ijbcp.com
Metabolite studies: Separating quinidine from its metabolites in non-human biological samples. tandfonline.com
Table 2: Representative HPLC Method Parameters for Quinidine Analysis
| Parameter | Condition | Reference |
| Column | C18 | researchgate.net |
| Mobile Phase | 85:15 (v/v) 0.2% formic acid and acetonitrile | researchgate.net |
| Flow Rate | 1.0 mL/min | scirp.org |
| Detection | UV at 235 nm | uspnf.com |
| Retention Time | 1.2 min | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile impurities that may be present in this compound samples. escholarship.orglabcompare.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. thermofisher.com The separated components then enter the mass spectrometer for detection and identification. nih.gov
GC-MS is particularly useful for identifying and quantifying low levels of volatile organic impurities that may have been used as solvents or are by-products from the manufacturing process. thermofisher.com While quinidine itself is not highly volatile, derivatization can be employed to increase its volatility for GC analysis. However, GC-MS is more commonly applied to the analysis of smaller, more volatile impurities without derivatization. nih.gov
Capillary Electrophoresis in this compound Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique utilized for the purity assessment of this compound. clinicallab.com It separates molecules based on their charge, size, and hydrophobicity. clinicallab.com In the context of this compound, CE is particularly adept at separating quinidine from its diastereomer, quinine, and its major metabolites, such as 3-hydroxyquinidine (B22111) (3HQ) and quinidine-N-oxide. fda.govnih.gov
The separation mechanism in CE relies on the differential migration of ions in an electric field within a narrow fused-silica capillary. clinicallab.com For the analysis of quinidine, which is a cationic compound, and its related substances, specific CE methods like capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC) are employed. nih.gov
Research has demonstrated that while simple aqueous phosphate (B84403) buffers are insufficient to resolve the diastereomers quinidine and quinine, the incorporation of β-cyclodextrin in CZE or the use of an organic solvent modifier like 2-propanol in MECC achieves complete separation. nih.gov This is critical for purity testing, as the presence of quinine or other impurities can affect the compound's properties. MECC with laser-induced fluorescence (LIF) detection offers high sensitivity, with detection limits for quinidine and quinine in the nanogram-per-milliliter range, which is comparable to high-performance liquid chromatography (HPLC) methods. nih.gov
The following table summarizes the application of different CE modes for the analysis of quinidine and related compounds:
| CE Mode | Key Separation Principle | Application for this compound | Detection Method |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in a free solution. clinicallab.com | Separation of quinidine from its diastereomer and metabolites, often requiring a chiral selector like β-cyclodextrin. nih.gov | UV, Laser-Induced Fluorescence (LIF) nih.gov |
| Micellar Electrokinetic Capillary Chromatography (MECC) | Separation based on partitioning between a micellar phase and the surrounding aqueous buffer. nih.gov | High-resolution separation of quinidine, quinine, and metabolites, enhanced by organic modifiers. nih.gov | UV, Laser-Induced Fluorescence (LIF) nih.gov |
X-Ray Crystallography and Solid-State Characterization of this compound
The solid-state properties of a pharmaceutical compound like this compound are critical as they influence factors such as stability and dissolution rate. Techniques like X-ray crystallography, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) provide invaluable information about the material's solid-state structure and behavior.
Crystal Structure Determination and Polymorphism Research
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For quinidine, single-crystal X-ray diffraction has been used to determine the structure of its free base form, which crystallizes from ethanol (B145695) as an ethanolate (B101781). nih.gov This analysis revealed an orthorhombic crystal system with specific unit cell dimensions and confirmed the molecular conformation. nih.gov
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical area of research for pharmaceuticals. Different polymorphs can exhibit different physical properties. Comprehensive screening for polymorphs, salts, and co-crystals is a standard practice in pharmaceutical development. europa.eu While specific polymorphism studies on this compound are not extensively detailed in the provided results, the importance of such studies is highlighted by research on related Cinchona alkaloids like quinine, where it was shown that minor structural differences significantly impact the crystal packing. nih.gov Techniques like X-Ray Powder Diffraction (XRPD) are commonly used to identify and differentiate between polymorphic forms. europa.eu
The crystal structure data for quinidine free base ethanolate is presented below:
| Parameter | Value |
| Molecular Formula | C20H24N2O2.C2H6O nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P212121 nih.gov |
| Unit Cell Dimensions | a = 1321.1(3) pm, b = 989.3(2) pm, c = 1651.5(3) pm nih.gov |
| Calculated Density | 1.164 g/cm³ nih.gov |
Thermogravimetric Analysis (TGA) in Stability Research (Non-Clinical Context)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comimprovedpharma.com It is a crucial tool for assessing the thermal stability of compounds like this compound. torontech.com TGA can identify the temperatures at which the material degrades, loses volatile components like solvents or water (desolvation), or undergoes oxidation. researchgate.nettainstruments.com
In a typical TGA experiment, a small amount of the sample is heated in a controlled furnace, and its weight is continuously monitored. torontech.com The resulting TGA curve plots the percentage of mass loss against temperature. Flat regions of the curve indicate thermal stability, while sloped drops signify mass loss. torontech.com This information is vital for determining the temperature limits for storage and processing of this compound without degradation. TGA is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of a material. improvedpharma.com For instance, TGA can quantify the amount of residual solvent or moisture, which is a critical quality attribute. improvedpharma.com
The table below outlines the types of information obtained from TGA:
| TGA Measurement | Interpretation for this compound Stability |
| Onset Temperature of Decomposition | Indicates the temperature at which significant thermal degradation begins. |
| Mass Loss Percentage | Quantifies the amount of volatile components (e.g., water, residual solvents) or degradation products. improvedpharma.com |
| Residue at High Temperature | Provides information on the inorganic content or final decomposition products. |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr DSC is used to detect and characterize thermal transitions such as melting, crystallization, and glass transitions. filab.frtorontech.com
When analyzing this compound, DSC can provide critical information about its melting point, which is an indicator of purity. The technique can also identify polymorphic transitions, which are changes from one crystalline form to another. mdpi.com The DSC thermogram plots heat flow against temperature, with peaks representing endothermic (heat-absorbing) or exothermic (heat-releasing) events. For example, melting is an endothermic process that appears as a peak on the DSC curve. mdpi.com
Studies on quinidine complexed with cyclodextrins have utilized DSC to confirm the formation of inclusion complexes. ekb.eg The disappearance or shifting of the drug's melting peak in the thermogram of the complex provides evidence of the interaction. ekb.eg The quantitative nature of DSC also allows for the determination of the enthalpy of these transitions, providing further insight into the energetics of the process. mdpi.comnih.gov
The following table summarizes the key thermal events identified by DSC and their significance:
| Thermal Event | Description | Significance for this compound |
| Melting Point (Tm) | The temperature at which the crystalline solid transitions to a liquid. mdpi.com | A key physical property and indicator of purity. |
| Crystallization Temperature (Tc) | The temperature at which an amorphous or molten sample crystallizes upon cooling. mdpi.com | Provides information on the crystallization behavior. |
| Glass Transition (Tg) | The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. filab.fr | Important for characterizing amorphous forms and their stability. |
| Enthalpy (ΔH) | The amount of heat absorbed or released during a transition. mdpi.com | Quantifies the energy associated with events like melting or polymorphism. |
Pharmacological Mechanisms of Action of Quinidine Gluconate: Preclinical and Mechanistic Insights
Modulation of Ion Channels and Transporters (Non-Human, Non-Clinical Studies)
Quinidine's primary pharmacological identity is that of an ion channel modulator. Its effects have been extensively characterized in various non-human preclinical models, which reveal a complex pattern of interactions with multiple ion channels and transporters.
Studies using isolated cardiac myocytes from non-human species, such as canines, have been instrumental in defining the electrophysiological profile of quinidine (B1679956). In isolated canine ventricular myocytes, quinidine application leads to significant alterations in the action potential. ahajournals.orgnih.gov It decreases the maximum rate of depolarization (Vmax), action potential amplitude, and overshoot. ahajournals.org
Interestingly, while quinidine is known to prolong the action potential duration (APD) in intact cardiac tissue, studies on isolated canine ventricular myocytes have shown a decrease in APD. ahajournals.org This highlights potential differences in drug action between single-cell preparations and multicellular tissues, where factors like intercellular coupling and ion accumulation in restricted extracellular spaces may play a role. ahajournals.org Following washout of the drug, a prolongation of the action potential duration is often observed compared to the control state. ahajournals.orgnih.gov The effects on Vmax are typically reversible after drug washout. ahajournals.org These studies underscore that quinidine's net effect on action potential configuration results from a multitude of actions on both inward and outward ionic currents. nih.gov
| Parameter | Effect Observed | Concentration Range | Source |
|---|---|---|---|
| Maximum Rate of Depolarization (Vmax) | Decreased | 5-20 µM | ahajournals.org |
| Action Potential Amplitude | Decreased | 5-20 µM | ahajournals.org |
| Action Potential Overshoot | Decreased | 5-20 µM | ahajournals.org |
| Action Potential Duration (APD) | Decreased | 5-20 µM | ahajournals.org |
| Resting Potential | No significant effect | 5-20 µM | ahajournals.org |
| Post-Washout APD | Prolonged compared to control | 5-20 µM | ahajournals.orgnih.gov |
Quinidine's mechanism of action involves the direct blockade of several types of voltage-gated ion channels. wikipedia.orgpatsnap.com As a Class Ia antiarrhythmic agent, its principal action is blocking the fast inward sodium current (INa), which is mediated by voltage-gated sodium channels like Nav1.5. wikipedia.orgpatsnap.com This blockade reduces the rate of phase 0 depolarization in the cardiac action potential. wikipedia.orgrxlist.com
In addition to sodium channels, quinidine robustly blocks multiple potassium (K+) channels, which contributes to the prolongation of the action potential duration. drugbank.com It is a known inhibitor of the rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels, and the slowly activating delayed rectifier potassium current (IKs). drugbank.comresearchgate.net Studies in Xenopus oocytes expressing hERG channels show that quinidine blocks the open state of the channel and slows the process of deactivation. researchgate.net Furthermore, quinidine has been shown to block the ultrarapid potassium current (IKur), mediated by Kv1.5 channels, in a dose-dependent manner in atrial myocyte models. nih.gov This interaction can also trigger the internalization and subsequent degradation of the Kv1.5 channel protein. nih.gov
Quinidine also affects calcium (Ca2+) currents. In isolated canine ventricular myocytes, it reversibly decreases the peak L-type calcium current (ICa) in a manner that exhibits both tonic and use-dependent block. nih.gov
| Ion Channel (Current) | Model System | Observed Effect | Mechanism | Source |
|---|---|---|---|---|
| Nav1.5 (Fast INa) | Cardiac myocytes | Blockade | Decreases phase 0 depolarization | wikipedia.orgpatsnap.com |
| hERG (IKr) | Xenopus oocytes, CHO cells | Blockade, slowed deactivation | Open channel block | researchgate.netmoleculardevices.com |
| KCNQ1/KCNE1 (IKs) | Mammalian cell lines | Blockade | Prolongs repolarization | drugbank.comnih.gov |
| Kv1.5 (IKur) | HL-1 atrial myocytes | Blockade and channel internalization | Dose-dependent block and endocytosis | nih.gov |
| L-type Ca2+ Channel (ICa) | Canine ventricular myocytes | Blockade | Tonic and use-dependent block | nih.gov |
Beyond ion channels, quinidine is a potent inhibitor of the drug efflux pump P-glycoprotein (P-gp), a transporter encoded by the MDR1 gene. wikipedia.orgnih.gov This inhibition is the primary mechanism underlying the well-known drug-drug interaction between quinidine and digoxin (B3395198). nih.govahajournals.org Studies using P-glycoprotein-expressing cell lines, such as the human colon carcinoma cell line Caco-2, have demonstrated that quinidine itself is a substrate for P-gp and competitively inhibits the transport of other P-gp substrates like digoxin. nih.govahajournals.org
In one key study, a quinidine concentration of 5 µmol/L inhibited P-gp-mediated digoxin transport by 57% in a Caco-2 cell model. nih.govahajournals.org Further mechanistic validation came from studies in mice. In wild-type mice, quinidine administration significantly increased plasma and brain concentrations of digoxin. nih.gov However, in mice lacking the major P-gp gene (mdr1a(-/-)), this effect was dramatically blunted, providing strong evidence that the interaction is mediated through the inhibition of P-glycoprotein. nih.govahajournals.org
| Model System | Finding | Mechanistic Insight | Source |
|---|---|---|---|
| Caco-2 cells | Quinidine (5 µM) inhibited digoxin transport by 57%. | Quinidine is a substrate and competitive inhibitor of P-gp. | nih.govahajournals.org |
| Caco-2 cells | Quinidine (100 µM) almost completely abolished polarized digoxin transport. | Demonstrates potent, dose-dependent inhibition of P-gp function. | ahajournals.orgahajournals.org |
| Wild-type vs. mdr1a(-/-) mice | Quinidine increased plasma digoxin levels by 73% in wild-type mice but only 19.5% in knockout mice. | Confirms that P-gp inhibition is the major in vivo mechanism for the digoxin-quinidine interaction. | nih.gov |
Enzyme Inhibition and Activation Studies (In Vitro and Cellular Models)
Quinidine's pharmacological profile is also shaped by its interactions with metabolic enzymes, particularly the Cytochrome P450 system, and its modulation of signaling pathways involving kinases and phosphatases.
Quinidine is recognized as a potent inhibitor of certain Cytochrome P450 (CYP) enzymes, with the most significant effect on CYP2D6. wikipedia.orgmdpi.com This inhibition is not limited to human enzymes; studies on non-human primate models show that quinidine also inhibits cynomolgus monkey CYP2D17 and Japanese monkey CYP2D29. nih.gov Modeling studies comparing rat and human CYP2D enzymes have been used to rationalize the species-specific differences in inhibition by quinidine and its diastereomer, quinine (B1679958). plos.org While quinidine is a strong inhibitor of human CYP2D6, quinine shows stronger inhibition of rat CYP2D enzymes. plos.org
Conversely, quinidine can act as an activator for other CYP enzymes. In vitro studies using human liver microsomes have shown that quinidine can stimulate the activity of CYP3A4. researchgate.net Specifically, it was found to increase the formation of 5-hydroxydiclofenac (B1228188) from diclofenac (B195802), a reaction catalyzed by CYP3A4, by approximately 6-fold. researchgate.net This suggests a complex interaction where both quinidine and the other substrate (diclofenac) may be present in the CYP3A4 active site simultaneously. researchgate.net
| CYP Enzyme | Model System | Effect | Finding | Source |
|---|---|---|---|---|
| Rat CYP2D enzymes | Homology models | Inhibition | Quinine is a stronger inhibitor than quinidine in rat models, contrasting with human CYP2D6. | plos.org |
| Cynomolgus monkey CYP2D17 | In vitro assays | Inhibition | Demonstrates cross-species inhibition within the CYP2D family. | nih.gov |
| Japanese monkey CYP2D29 | In vitro assays | Inhibition | Demonstrates cross-species inhibition within the CYP2D family. | nih.gov |
| Human CYP3A4 | Human liver microsomes, human hepatocytes | Activation | Increased the Vmax for diclofenac 5-hydroxylation by 4.5-fold. | researchgate.net |
Research indicates that the effects of quinidine can be modulated by the activity of protein kinases and phosphatases. The sensitivity of the cardiac IKs current to quinidine block is influenced by Protein Kinase A (PKA). nih.gov PKA stimulation, which enhances IKs, makes the current approximately three-fold less sensitive to blockade by quinidine. nih.gov Mechanistic studies suggest that the phosphorylation of the KCNQ1 channel subunit by PKA introduces negative charges that destabilize the interaction between the channel and the quinidine molecule, thereby alleviating the block. nih.gov
In a different context, a study on rat liver and kidney homogenates investigated quinidine's effect on tissue-nonspecific alkaline phosphatase (TNALP). The results showed a tissue-specific effect, where quinidine significantly inhibited the renal isoform of TNALP but had no effect on the hepatic isoform. capes.gov.br This suggests that the pharmacological manipulation of TNALP by quinidine could produce different effects in different organs. capes.gov.br
Intracellular Signaling Pathway Perturbations by Quinidine Gluconate (Cellular and Molecular Focus)
This compound perturbs several critical intracellular signaling pathways, primarily through its interaction with ion channels and cell surface receptors. These interactions disrupt the normal flow of cellular information, which underlies its pharmacological effects.
Quinidine's influence on second messenger systems is largely a downstream consequence of its primary actions on receptors and ion channels. The most prominent effects are seen on calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP) signaling.
Calcium (Ca²⁺) Signaling: Quinidine directly blocks the L-type calcium current (I_Ca), which reduces the influx of Ca²⁺ into cells. researchgate.net Furthermore, preclinical studies in non-pigmented ciliary epithelial cells have shown that quinidine's effects can be inhibited by reducing the availability of extracellular Ca²⁺ or by blocking the mobilization of intracellular Ca²⁺ stores. researchgate.net This research suggests that the drug's actions are dependent on a series of events mediated, at least in part, by the calcium-binding protein calmodulin. researchgate.net By antagonizing alpha-1 adrenergic receptors, which couple to Gq/G11 proteins, quinidine can also interfere with the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), second messengers that are crucial for releasing Ca²⁺ from intracellular stores. researchgate.net
Cyclic AMP (cAMP) Signaling: Quinidine's antagonism of beta-adrenergic receptors disrupts their coupling to Gs proteins. researchgate.net This action inhibits the activation of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP, thereby lowering intracellular cAMP levels. researchgate.net Similarly, interaction with other G-protein coupled receptors, such as D1 and D2 dopamine (B1211576) receptors which are linked to stimulation and inhibition of adenylyl cyclase respectively, can also modulate cAMP-dependent pathways. nih.gov
This compound's mechanism involves direct binding to a variety of functionally important proteins. These interactions have been characterized in numerous preclinical and mechanistic studies.
Ion Channels: A significant body of research has focused on quinidine's interaction with voltage-gated potassium channels. Molecular studies using site-directed mutagenesis on the human cardiac K⁺ channel hKv1.5 have identified specific amino acid residues in the S6 transmembrane segment (such as T505 and V512) as key components of a hydrophobic binding site for quinidine in the channel's inner pore. journalijmrr.com This direct binding is responsible for the open-channel block mechanism. journalijmrr.com
Transport Proteins: Quinidine is a potent inhibitor of the transport protein P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is an efflux pump that transports a wide range of substances out of cells, and its inhibition by quinidine can alter the pharmacokinetics of other drugs that are P-gp substrates. researchgate.net A Phase 1 study investigating the drug-drug interaction between atogepant (B605675) (a P-gp substrate) and this compound confirmed this inhibitory effect. researchgate.net
Metabolizing Enzymes: Quinidine exhibits a high affinity for cytochrome P450 enzymes, particularly acting as a strong competitive inhibitor of CYP2D6. nih.gov While CYP3A4 is the primary enzyme responsible for metabolizing quinidine, its potent inhibition of CYP2D6 is a major source of drug-drug interactions. researchgate.netnih.gov
Plasma Proteins: In circulation, quinidine binds extensively to plasma proteins, primarily α1-acid glycoprotein (B1211001) and, to a lesser extent, albumin. researchgate.netnih.gov This binding can be affected by physiological stress, such as acute myocardial infarction, which increases α1-acid glycoprotein levels and consequently the total bound quinidine in the serum. nih.govnih.gov
Table 1: Summary of Key Protein Interactions with Quinidine
| Interacting Protein | Type of Interaction | Functional Consequence | Supporting Evidence |
| hKv1.5 K⁺ Channel | Direct binding / Blockade | Inhibition of potassium efflux, prolongation of action potential | journalijmrr.com |
| P-glycoprotein (P-gp) | Inhibition | Reduced efflux of P-gp substrates | researchgate.netnih.gov |
| CYP2D6 Enzyme | Competitive Inhibition | Inhibition of metabolism of CYP2D6 substrates | nih.gov |
| α1-Acid Glycoprotein | Plasma Protein Binding | Sequestration of quinidine in plasma | researchgate.netnih.gov |
Receptor Binding and Agonism/Antagonism Studies (Molecular and Cellular Level)
Receptor binding assays have been used to quantify quinidine's affinity for various targets. It is a known antagonist at α-adrenergic and muscarinic receptors. researchgate.netnih.govnih.gov
Its most extensively characterized binding profile is with voltage-gated potassium (Kv) channels. In vitro studies using mammalian cell lines expressing various Kv channels have determined quinidine's affinity for these targets. For the human cardiac hKv1.5 channel, quinidine demonstrates an affinity (EC₅₀) of 6.2 μmol/L. journalijmrr.com Its affinity for other related channels has also been profiled, showing a degree of selectivity. journalijmrr.com Research has shown that specific amino acid substitutions within the hKv1.5 channel can dramatically increase quinidine's binding affinity, highlighting the specific molecular interactions that govern its blocking action. journalijmrr.com
Table 2: Affinity of Quinidine for Various Voltage-Gated Potassium (Kv) Channels
| Channel Type | Quinidine Affinity (EC₅₀) | Cell System | Reference |
| hKv1.5 | 6.2 µmol/L | Mammalian Cells | journalijmrr.com |
| Kv2.1 | 4.3 µmol/L | L cells | journalijmrr.com |
| Kv4.2 | 3.7 µmol/L | L cells | journalijmrr.com |
| Kv1.2 | 19 µmol/L | L cells | journalijmrr.com |
| Kv1.1 | 22 µmol/L | L cells | journalijmrr.com |
| hKv1.5 (T505I mutant) | 0.7 µmol/L | Mammalian Cells | journalijmrr.com |
| hKv1.5 (V512A mutant) | 1.4 µmol/L | Mammalian Cells | journalijmrr.com |
Quinidine's antagonism at several GPCRs is a key aspect of its mechanism. It acts as an antagonist at alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D). researchgate.net These receptors are coupled to Gq and G11 proteins, which activate the phospholipase C signaling cascade. researchgate.net
Quinidine also exhibits antagonist activity at beta-adrenergic receptors. nih.gov Cardiac beta-1 adrenergic receptors are coupled to Gs proteins, which stimulate cAMP production, while beta-2 receptors can couple to either Gs or inhibitory Gi proteins. researchgate.net By blocking these receptors, quinidine interferes with the downstream signaling mediated by these G-proteins, contributing to its cardiac effects. researchgate.netnih.gov This anticholinergic activity is attributed to the blockade of muscarinic acetylcholine (B1216132) receptors, which are also GPCRs. researchgate.netnih.gov
Oxidative Stress and Antioxidant Pathways (In Vitro and Preclinical Models)
Preclinical research indicates that this compound can modulate oxidative stress and antioxidant defense systems, although its effects can be complex.
In preclinical models of cardiac ischemia, quinidine has demonstrated protective effects by reducing lipid peroxidation. researchgate.netresearchgate.netnih.gov One study in mice with isoproterenol-induced myocardial injury found that quinidine treatment led to a reduction in lipid peroxidation reactions in cardiac tissue. researchgate.netnih.gov This was associated with a modulation of the heart's antioxidant enzymes. researchgate.netnih.gov
In vitro studies have shown that quinidine possesses a strong capacity to scavenge hydroxyl radicals, though it shows little to no ability to scavenge superoxide (B77818) anions or hydrogen peroxide directly. researchgate.netnih.gov This suggests a direct antioxidant capability.
However, the drug's interaction with antioxidant enzymes is more complex. In a mouse model of cardiac injury, quinidine treatment reversed the changes in superoxide dismutase (SOD) and catalase activity caused by the injury, suggesting an indirect antioxidant effect that helps normalize the cellular redox environment. researchgate.netresearchgate.netnih.gov A separate study in a cat model of myocardial ischemia found that quinidine pretreatment prevented the ischemia-induced increase in malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity. nih.gov Conversely, some in vitro studies have reported that quinidine can induce the formation of reactive oxygen species (ROS) in certain experimental systems, such as in human tissue membrane arrays and in studies on the parasite Trypanosoma evansi. nih.govmdpi.com
Table 3: Preclinical Findings on Quinidine's Effect on Antioxidant Enzymes in Isoproterenol-Induced Myocardial Injury in Mice
| Enzyme | Effect of Isoproterenol Injury | Effect of Quinidine Treatment on Injured Tissue | Implied Action of Quinidine | Reference |
| Superoxide Dismutase (SOD) | Increased Activity | Decreased Activity (Normalization) | Indirect Antioxidant / Modulatory | researchgate.netresearchgate.netnih.gov |
| Catalase | Decreased Activity | Increased Activity (Normalization) | Indirect Antioxidant / Modulatory | researchgate.netresearchgate.netnih.gov |
Reactive Oxygen Species (ROS) Generation and Scavenging Research
Reactive oxygen species are highly reactive molecules and free radicals that can cause significant damage to cell structures. The role of quinidine in the context of ROS has been explored through both in vitro and in vivo models, revealing a nuanced interaction.
In vitro studies have demonstrated that quinidine possesses a significant capacity for scavenging hydroxyl radicals (•OH), which are among the most potent and damaging ROS. nih.govresearchgate.net However, these same studies indicated that quinidine shows little to no ability to scavenge other key ROS, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net This selective scavenging activity suggests a specific chemical interaction with the hydroxyl radical.
Further preclinical research has investigated the impact of quinidine on lipid peroxidation, a key process of oxidative damage to cellular membranes initiated by ROS. In a study involving isoproterenol-induced myocardial ischemia in mice, quinidine treatment was found to reduce the extent of lipid peroxidation in cardiac tissue. nih.govresearchgate.net This protective effect against lipid peroxidation has also been noted in studies of ferroptosis, a form of programmed cell death dependent on iron and characterized by extensive lipid peroxidation. nih.gov These findings suggest that by either directly scavenging specific ROS like the hydroxyl radical or through other indirect mechanisms, quinidine can mitigate a crucial downstream effect of oxidative stress.
It is important to distinguish quinidine from its stereoisomer, quinine, which has also been studied for its effects on oxidative stress. Research on quinine has shown that it can increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, in ovarian and testicular tissues in rats. nih.govbioline.org.br This highlights that even small structural differences between molecules can lead to different outcomes in biological systems.
Table 1: Preclinical Research on Quinidine and ROS
| Research Focus | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| ROS Scavenging | In vitro chemical assays | Possesses strong hydroxyl radical (•OH) scavenging potential. nih.govresearchgate.net | nih.gov, researchgate.net |
| No significant scavenging of superoxide anion (O₂⁻) or hydrogen peroxide (H₂O₂). nih.govresearchgate.net | nih.gov, researchgate.net | ||
| Lipid Peroxidation | Isoproterenol-induced myocardial ischemia in mice | Reduced lipid peroxidation in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |
| Ferroptosis model | Showed a protective effect against lipid peroxidation. nih.gov | nih.gov |
Cellular Antioxidant Enzyme System Modulation
Beyond direct interaction with ROS, quinidine appears to exert an indirect antioxidant effect by modulating the activity of the body's endogenous antioxidant enzyme systems. These enzymes are the primary defense mechanism against oxidative stress.
Preclinical studies in a mouse model of myocardial ischemia demonstrated that quinidine treatment influences the activity of key cardiac antioxidant enzymes. nih.govresearchgate.net Specifically, quinidine administration led to a decrease in the activity of superoxide dismutase (SOD) and a concurrent increase in the activity of catalase. nih.govresearchgate.net SOD is responsible for converting the superoxide anion into hydrogen peroxide, which is then neutralized into water and oxygen by catalase or glutathione (B108866) peroxidase. sigmaaldrich.com The observed decrease in SOD activity and increase in catalase activity suggest a complex regulatory effect on the antioxidant defense system, which may help protect myocardial tissue from ROS-induced damage. nih.gov
In contrast, studies on quinine have shown different effects. Administration of quinine to rats was found to significantly decrease the levels of not only SOD and catalase but also reduced glutathione (GSH) in the ovaries. nih.govbioline.org.br This further underscores the distinct pharmacological profiles of these two isomers.
The collective evidence suggests that quinidine strengthens the antioxidant defense system to counter free radical-induced damage under conditions of oxidative stress. nih.gov
Table 2: Effects of Quinidine on Cellular Antioxidant Enzymes
| Enzyme | Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Isoproterenol-induced myocardial ischemia in mice | Decreased activity in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |
| Catalase | Isoproterenol-induced myocardial ischemia in mice | Increased activity in cardiac tissue. nih.govresearchgate.net | nih.gov, researchgate.net |
Structure Activity Relationship Sar and Computational Studies of Quinidine Gluconate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinidine (B1679956) Gluconate Analogs
QSAR is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. derpharmachemica.comnih.govslideshare.net For quinidine and its analogs, QSAR models are developed to predict their activity against various biological targets and to understand the structural features essential for their pharmacological effects. derpharmachemica.comnih.gov
Descriptor Selection and Model Validation
The development of a robust QSAR model begins with the careful selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. slideshare.netnih.gov These descriptors can be categorized into several types:
Topological descriptors: Describe the atomic connectivity within the molecule.
Geometric descriptors: Relate to the 3D structure of the molecule.
Electronic descriptors: Pertain to the electron distribution, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. derpharmachemica.com
Hybrid descriptors: Combinations of the above, like steric and electrostatic fields.
Once descriptors are calculated for a series of quinidine analogs, a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), is used to build the model. chemmethod.com
Model validation is a critical step to ensure the reliability and predictive power of the QSAR model. researchgate.net This involves both internal and external validation techniques:
Internal Validation: Often performed using cross-validation methods like leave-one-out (LOO), where the model is repeatedly built with one compound removed from the training set and its activity is predicted. chemmethod.com A high cross-validated correlation coefficient (q²) indicates good internal consistency. brieflands.com
External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. A high predictive correlation coefficient (R²_pred) for the test set confirms the model's utility for new, untested compounds. brieflands.com
| Category | Item | Description | Typical Use/Example |
|---|---|---|---|
| Descriptor Classes | Topological | Numerical values derived from the 2D graph representation of a molecule. | Connectivity indices, Wiener index. Used to describe molecular size and branching. |
| Geometric (3D) | Descriptors derived from the 3D coordinates of the atoms. | Molecular surface area, volume. Important for steric interactions. | |
| Electronic | Properties related to the molecule's electronic structure. | Dipole moment, HOMO/LUMO energies. derpharmachemica.com Key for electrostatic and orbital-controlled interactions. | |
| Physicochemical | Properties like lipophilicity and refractivity. | LogP (octanol/water partition coefficient), Molar Refractivity (MR). derpharmachemica.com Crucial for absorption and distribution. | |
| Validation Parameters | R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Values closer to 1 indicate a better fit for the training set. brieflands.com |
| q² or Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal cross-validation. | A q² > 0.5 is generally considered indicative of a good predictive model. brieflands.com | |
| R²_pred (External R²) | Measures the model's predictive power on an external test set. | Confirms the model's ability to predict the activity of new compounds. brieflands.com |
Predictive Modeling of Pharmacological Activity (Non-Clinical Endpoints)
QSAR models for quinidine and its analogs are used to predict various non-clinical endpoints. For instance, models have been developed to predict the inhibition of metabolic enzymes like Cytochrome P450 2D6 (CYP2D6). researchgate.net Such models can help in designing new analogs with reduced potential for drug-drug interactions.
Molecular Docking and Dynamics Simulations of Quinidine Gluconate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand, such as quinidine, interacts with its protein target at an atomic level. doi.orgals-journal.com
Ligand-Protein Binding Site Prediction and Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. als-journal.com For quinidine, docking studies have been crucial in elucidating its binding modes with various proteins, including:
hERG Potassium Channels: Quinidine is a known blocker of the hERG channel, an interaction linked to potential cardiotoxicity. Docking simulations have identified key amino acid residues in the channel's pore region, such as Tyr652 and Phe656, that form critical interactions (e.g., cation-π and hydrophobic interactions) with the quinidine molecule. acs.orgjst.go.jp These studies help explain the structural basis of hERG channel blockade.
Cytochrome P450 Enzymes: Quinidine is a potent inhibitor of CYP2D6. Docking studies have shown that the protonated nitrogen of quinidine's quinuclidine (B89598) ring forms an ionic bond with the acidic residue Asp-301 in the enzyme's active site, a key interaction for its inhibitory effect. researchgate.netnih.gov
P-glycoprotein (P-gp): As both a substrate and inhibitor of the efflux transporter P-gp, quinidine's interactions are complex. nih.govresearchgate.net Docking simulations suggest that quinidine binds within the large, hydrophobic binding pocket of P-gp, interacting with multiple aromatic residues. tandfonline.com This helps explain its role in drug-drug interactions, such as the well-known interaction with digoxin (B3395198). ahajournals.org
Aldo-Keto Reductases (AKR): In cancer research, docking studies have explored quinidine as a potential inhibitor of enzymes like AKR1B1 and AKR1B10. plos.orgnih.gov These studies predicted that quinidine binds with a specific orientation, forming hydrogen bonds through its methoxy (B1213986) and hydroxyl groups, which accounts for its inhibitory activity. plos.orgnih.gov
| Protein Target | Key Interacting Residues | Primary Interaction Type | Predicted Binding Energy (Example) | Reference |
|---|---|---|---|---|
| hERG Channel | Y652, F656, S624 | Cation-π, Hydrophobic | Not specified | acs.orgjst.go.jp |
| CYP2D6 | Asp-301, Glu-216 | Ionic Interaction, Hydrogen Bonding | Not specified | researchgate.net |
| P-glycoprotein (P-gp) | Phe332, Ile338, Gln721, Tyr949 | Hydrophobic | Not specified | tandfonline.com |
| AKR1B1 | Asn272, Asn216 | Hydrogen Bonding | -38.55 kJ/mol | nih.govsemanticscholar.org |
| Cellular Tumor Antigen p53 | Ala22, Ser190 | Hydrogen Bonding | -20.68 kJ/mol | plos.orgnih.gov |
Conformational Analysis and Stability Studies
The biological activity of a flexible molecule like quinidine is highly dependent on its three-dimensional conformation. nih.gov Conformational analysis aims to identify the stable, low-energy shapes (conformers) the molecule can adopt. Studies using molecular mechanics and quantum mechanical methods have identified several low-energy conformers of quinidine. nih.govmdpi.com It has been proposed that the relative orientation of the quinoline (B57606) and quinuclidine rings is a major factor determining the stability of these conformers. nih.govmdpi.com Some studies have even identified conformers stabilized by an intramolecular hydrogen bond between the hydroxyl group and the quinuclidine nitrogen. mdpi.comresearchgate.net
Molecular dynamics (MD) simulations build upon docking results to study the stability of the ligand-protein complex over time. doi.org By simulating the movements of atoms and molecules, MD can confirm the stability of the binding pose predicted by docking and reveal dynamic changes in the protein-ligand interactions. nih.gov For quinidine-protein complexes, MD simulations have been used to validate the stability of its binding to targets like AKR1B10 and the hNaV1.5 sodium channel, providing deeper insight into the dynamic nature of the interaction. jst.go.jpplos.org Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex throughout the simulation. doi.orgsemanticscholar.org
Pharmacophore Modeling for this compound Research
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. A pharmacophore model defines the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups, and their spatial arrangement.
For quinidine and related compounds, pharmacophore models have been developed for various targets. A notable example is the development of a pharmacophore for inhibitors of CYP2D6. nih.gov This model was built using potent inhibitors, including quinidine, and identified key features for high-potency inhibition:
A positively charged nitrogen atom.
A flat, hydrophobic region oriented nearly perpendicular to the N-H axis.
Hydrogen bond acceptor groups at specific distances from the nitrogen atom. nih.gov
Similarly, pharmacophore models have been generated for P-glycoprotein inhibitors, identifying common features among diverse molecules that interact with the transporter. ebi.ac.uk These models typically include hydrophobic points and hydrogen bond acceptors/donors. ebi.ac.uk Such models are invaluable for virtual screening of large chemical databases to identify novel compounds with a desired pharmacological profile and for guiding the design of new, more potent, and selective quinidine analogs. ebi.ac.ukorientjchem.org
Identification of Essential Structural Features
The core structure of quinidine consists of a quinoline ring, a quinuclidine ring, a hydroxyl group at the C9 position, and a vinyl group. medicoverhospitals.in The specific three-dimensional arrangement of these components is vital for its pharmacological action, primarily its role as an antiarrhythmic agent through the blockade of cardiac ion channels. medicoverhospitals.inwikipedia.org
Key Structural Components and Their Roles:
Quinuclidine and Quinoline Rings : The quinidine molecule is comprised of a quinoline ring and a quinuclidine ring linked by a hydroxymethylene bridge. nih.gov The quinoline moiety itself has minimal channel-blocking activity but acts as a crucial scaffold. nih.gov The quinuclidine ring, a bicyclic structure containing a nitrogen atom, is essential for the molecule's basicity and its ability to bind to ion channels and receptors. medicoverhospitals.in The rigidity of the quinuclidine ring helps maintain the molecule's conformation when binding to biological targets. medicoverhospitals.in Research indicates that the combination of the quinoline and quinuclidine components is responsible for the majority of its potassium channel blocking activity. nih.gov
Stereochemistry : Quinidine has five chiral centers, leading to 16 possible stereoisomers. tandfonline.com Its specific configuration (1S,3R,4S,8R,9S) is crucial for its activity. mdpi.com It is a diastereomer of quinine (B1679958), and this difference in stereochemistry, particularly at the C8 and C9 positions, results in different pharmacological properties. tandfonline.comslideshare.net For instance, while both quinidine and its diastereomer quinine block cardiac sodium channels, only quinidine significantly prolongs action potential duration. ahajournals.org Studies comparing quinidine with its 9-epi stereoisomers (9-epiquinine and 9-epiquinidine) showed that quinidine was substantially more active against Plasmodium falciparum, highlighting the critical importance of the specific 3D arrangement of the hydroxyl and amine groups for biological activity. nih.gov
C9 Hydroxyl Group : The hydroxyl (-OH) group at the C9 position is involved in hydrogen bonding, which is critical for its interaction with biological molecules and its solubility. medicoverhospitals.in Studies investigating its role in inhibiting cytochrome P450 2D6 found that esterification of this hydroxyl group in quinidine led to a significant loss of inhibitory potency, suggesting that hydrogen bonding at this position contributes more to its binding affinity than the charge-pair interaction of the quinuclidine nitrogen. acs.org
Quinuclidine Nitrogen : The nitrogen atom within the quinuclidine ring is considered a key active site. biointerfaceresearch.com It is believed to be essential for electrostatic interactions with target proteins. taylorandfrancis.com However, studies using quinidine analogues with bulky substituents added to this nitrogen (creating quaternary salts) showed that these modifications did not affect its inhibitory potency on P450 2D6, suggesting the purported ionic interaction may not be the primary binding force for this specific target. acs.org
C6' Methoxy Group : Located on the quinoline ring, the 6-methoxy group is another important feature. Studies on its contribution to blocking potassium channels suggest it is a key functional group, although less critical than the quinuclidine ring or the methylene (B1212753) bridge. nih.gov
The following table summarizes the impact of modifying key structural features of the quinidine molecule on its biological activity.
| Structural Feature | Modification/Comparison | Impact on Activity |
| Stereochemistry at C9 | Inversion to its diastereomer, quinine. | Alters effects on cardiac repolarization; quinine does not significantly prolong QT interval. ahajournals.org |
| Stereochemistry at C9 | Inversion to 9-epiquinidine. | Over 10-100 times less active against P. falciparum. nih.gov |
| C9 Hydroxyl Group | Esterification. | Substantial loss of inhibitory potency against cytochrome P450 2D6. acs.org |
| Quinuclidine Nitrogen | Quaternization (addition of bulky substituents). | Did not affect inhibitory potency against cytochrome P450 2D6. acs.org |
| Quinuclidine Ring | Replacement with a ring-expanded [3.2.2]-bicyclic moiety. | Major loss in antimalarial activity. taylorandfrancis.com |
| Core Moiety | Quinuclidine alone. | Does not block potassium channels (IK). nih.gov |
| Core Moiety | Quinoline alone. | Possesses little channel-blocking activity by itself. nih.gov |
Virtual Screening for Novel Scaffolds (Theoretical)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org This method accelerates drug discovery by prioritizing compounds for further testing. nih.govals-journal.com For a molecule like quinidine, virtual screening can be used to find novel chemical scaffolds that mimic its essential pharmacophore features but have different underlying structures.
A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged/ionizable groups) required for biological activity. nih.gov For quinidine and its targets, a pharmacophore model would typically include an aromatic ring, a basic nitrogen atom, and a hydrogen-bonding group, reflecting the quinoline, quinuclidine, and hydroxyl moieties, respectively. acs.orgtaylorandfrancis.com
Theoretical Applications:
Identification of Novel Antiarrhythmic Agents : The quinolizidine (B1214090) ring, a related scaffold to quinuclidine, has been identified as a pharmacophore for antiarrhythmic activity. mdpi.com Computational studies could screen libraries for compounds containing a quinolizidine or similar rigid bicyclic amine core linked to diverse aromatic groups to discover new molecules that mimic quinidine's ion channel-blocking effects.
Discovery of New Antimalarial Compounds : The quinoline core is a well-established pharmacophore for antimalarial drugs. nih.gov Virtual screening of natural product databases based on quantitative structure-activity relationship (QSAR) models has successfully identified novel antimalarial hits, such as sesquiterpene lactones, that are structurally distinct from quinidine. nih.gov Another computational study focused on designing quinine analogs to inhibit plasmepsin II, an aspartic acid protease in the malaria parasite. researchgate.netscirp.org Docking studies identified several analogs with high theoretical binding affinity, marking them as candidates for further development. researchgate.net
Targeting Novel Receptors : Pharmacophore models based on quinidine and other alkaloids have been used to screen for inhibitors of novel transporters, such as a drug/proton antiporter in human brain endothelial cells. nih.gov This demonstrates the potential to repurpose the quinidine scaffold or find mimetics for entirely new therapeutic applications beyond its traditional uses.
The table below outlines theoretical virtual screening campaigns based on the quinidine pharmacophore to identify novel chemical scaffolds for different therapeutic targets.
| Therapeutic Target | Pharmacophore Model Basis | Screening Library | Potential Novel Scaffolds Identified (Theoretical) |
| Cardiac Ion Channels (Antiarrhythmic) | Rigid bicyclic amine (quinuclidine mimic), aromatic ring (quinoline mimic), H-bond donor. mdpi.com | Synthetic compound libraries. | Quinolizidine derivatives linked to diverse aromatic moieties. mdpi.com |
| Plasmepsin II (Antimalarial) | Quinoline core with modifications aimed at optimizing binding to the enzyme's active site. researchgate.net | Custom library of quinine/quinidine analogs. | Analogs with modified side chains showing high calculated binding energies (-206.28 Kcal/mol). researchgate.net |
| β-Haematin Crystallization (Antimalarial) | Aromatic system for π-stacking, coordination site for heme iron, and H-bond capability. mdpi.comrsc.org | Natural product and synthetic libraries. | Bisquinoline compounds (e.g., metaquine), sesquiterpene lactones. nih.govacs.org |
| Drug/Proton Antiporter (Neurological) | Features from various alkaloids including quinidine: aromatic rings, ionizable nitrogen. nih.gov | Databases of xenobiotics and endogenous compounds. | Phenothiazine derivatives, tricyclic antidepressants, various other alkaloids. nih.gov |
Metabolism and Pharmacokinetics of Quinidine Gluconate: Mechanistic and Preclinical Research
Hepatic Biotransformation Pathways (In Vitro and Non-Human Animal Models)
The liver is the primary site for the metabolism of quinidine (B1679956). drugbank.com Biotransformation is a two-phase process designed to convert lipophilic compounds into more water-soluble derivatives that can be easily excreted.
Phase I metabolism of quinidine primarily involves oxidation and hydroxylation reactions, catalyzed by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Preclinical studies using human liver microsomes, a common in vitro model, have been instrumental in elucidating these pathways.
The principal Phase I reaction is the allylic hydroxylation of quinidine to form (3S)-3-hydroxyquinidine, which is the main metabolite found in plasma. iunajaf.edu.iqnih.gov This specific reaction is catalyzed almost exclusively by the CYP3A4 isoenzyme. nih.gov In vitro studies with yeast-expressed human CYP enzymes confirmed that only CYP3A4 actively catalyzes this (3S)-3-hydroxylation. nih.gov
Another significant Phase I pathway is oxidation, leading to the formation of 2'-oxoquinidinone (B1218364). nih.govresearchgate.net The formation of this metabolite appears to be proportional to the availability of the parent quinidine base. nih.gov Additionally, N-oxidation of quinidine to quinidine N-oxide (Q-N-OX) occurs, a reaction also predominantly catalyzed by CYP3A4, although other enzymes like CYP2C9 and CYP2E1 may contribute to a minor extent. nih.gov O-demethylation is another observed Phase I reaction, producing metabolites like 6'-hydroxycinchonine, as studied in rabbits. nih.gov
| Metabolic Reaction | Primary Enzyme | Resulting Metabolite | Model System | Reference |
|---|---|---|---|---|
| (3S)-3-Hydroxylation | CYP3A4 | (3S)-3-hydroxyquinidine | Human Liver Microsomes, Yeast-expressed CYPs | nih.gov |
| Oxidation | Microsomal Monooxygenases | 2'-oxoquinidinone | In vivo (human study context, applicable to preclinical models) | nih.govresearchgate.net |
| N-Oxidation | CYP3A4 (major), CYP2C9, CYP2E1 (minor) | Quinidine N-oxide (Q-N-OX) | Human Liver Microsomes | nih.gov |
| O-demethylation | Not specified | 6'-hydroxycinchonine | Rabbits | nih.gov |
| Epoxidation | Not specified | Quinidine 10,11-dihydrodiol | Rat hepatocytes | nih.gov |
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. nih.govlongdom.org The most common conjugation reactions are glucuronidation and sulfation. uomus.edu.iquef.fi
While glucuronidation is known to be a significant elimination pathway for the diastereomer quinine (B1679958), detailed preclinical studies specifically investigating the glucuronidation and sulfation of quinidine gluconate and its metabolites in non-human models are not extensively detailed in the provided search results. nih.gov However, the general principles of Phase II metabolism suggest that the hydroxylated metabolites of quinidine, such as 3-hydroxyquinidine (B22111), would be susceptible to conjugation with glucuronic acid or sulfate (B86663). nih.govuef.fi These reactions are typically catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov In general, Phase II reactions are considered detoxification pathways that prepare compounds for renal or biliary excretion. nih.gov
Metabolite Identification and Characterization (Non-Human Origins)
Identifying the metabolites of quinidine is crucial for understanding its complete pharmacokinetic profile.
Researchers have employed various analytical techniques to isolate and identify quinidine metabolites in non-human biological samples. High-performance liquid chromatography (HPLC) is a fundamental tool for separating quinidine from its various metabolites in plasma, bile, and urine. researchgate.netnih.gov
In studies with rats, an isocratic reversed-phase HPLC method was developed to separate the 10(R) and (S) isomers of quinidine 10,11-dihydrodiols, which were observed in rat bile and hepatocyte secretions. nih.gov The structures of these metabolites were confirmed using gas chromatography/mass spectrometry (GC/MS). nih.gov In rabbits, the O-desmethyl metabolite, 6'-hydroxycinchonine, was identified and studied. nih.gov The primary metabolite, 3-hydroxyquinidine, and others like 2'oxoquinidinone have been consistently identified across various models. researchgate.net
Based on preclinical findings, the metabolic pathway of quinidine can be mapped. The process begins with Phase I biotransformation in the liver, primarily driven by CYP3A4.
Primary Hydroxylation: Quinidine is converted to (3S)-3-hydroxyquinidine. nih.gov
Oxidation: Parallel pathways lead to the formation of 2'-oxoquinidinone and Quinidine N-oxide. nih.govnih.gov
Other Phase I Reactions: Depending on the animal model, O-demethylation and the formation of dihydrodiol isomers also occur. nih.govnih.gov
Phase II Conjugation: The hydroxylated metabolites produced in Phase I are expected to undergo subsequent glucuronidation or sulfation, rendering them more polar for excretion, although specific preclinical data on this step for quinidine is limited in the search results. nih.govnih.gov
This sequence of reactions transforms the parent drug into a series of metabolites, some of which may retain pharmacological activity before being eliminated from the body. drugbank.comnih.gov
Absorption and Distribution Studies (In Vitro and Non-Human Models)
Understanding how quinidine is absorbed and distributed is essential for interpreting its pharmacokinetic behavior.
In vitro models, particularly Caco-2 cell monolayers, are widely used to simulate human intestinal absorption. researchgate.netjbclinpharm.org Studies using this model show that quinidine transport occurs in both the apical-to-basolateral (absorptive) and basolateral-to-apical (secretory) directions. researchgate.netnih.gov The transport of quinidine is greater in the absorptive direction, and evidence suggests the involvement of a specific transport system at the apical membrane, which is the rate-determining step in its transcellular transport. nih.gov Quinidine has been validated as a good probe substrate for studying P-glycoprotein (P-gp) mediated efflux in Caco-2 cell assays. nih.govresearchgate.net
Non-human animal models provide crucial in vivo data on tissue distribution. In a study using a physiologically based pharmacokinetic model in rats, quinidine was found to distribute into various tissues. nih.gov The tissue-to-plasma partition coefficients indicated nonlinear, saturable binding in muscle, skin, liver, lung, and the gastrointestinal tract. nih.gov Another study in guinea pigs and rats investigated the displacement of cardiac glycosides like digoxin (B3395198) from tissue binding sites by quinidine, highlighting specific interactions within tissues. nih.gov
| Tissue | Finding | Model System | Reference |
|---|---|---|---|
| Muscle | Nonlinear, saturable tissue binding | Rat | nih.gov |
| Skin | Nonlinear, saturable tissue binding | Rat | nih.gov |
| Liver | Nonlinear, saturable tissue binding | Rat | nih.gov |
| Lung | Nonlinear, saturable tissue binding | Rat | nih.gov |
| Gastrointestinal Tract | Nonlinear, saturable tissue binding | Rat | nih.gov |
| Heart/Cardiac Tissue | Displacement of digoxin from binding sites | Guinea Pig, Rat | nih.gov |
Membrane Permeability Assays
Preclinical evaluation of membrane permeability is critical for predicting a drug's absorption and distribution characteristics. For quinidine, in vitro models such as the Caco-2 cell monolayer assay are frequently employed to simulate the human intestinal epithelium. researchgate.netnuvisan.com These assays are instrumental in determining a compound's potential for oral absorption and its interaction with cellular transport proteins. nuvisan.com
Quinidine has been extensively studied using the Caco-2 cell model and is recognized as a substrate for P-glycoprotein (P-gp), an important efflux transporter. nih.gov In bi-directional Caco-2 assays, quinidine consistently demonstrates a high efflux ratio, often greater than ten, which is indicative of its active transport from the basal to the apical side of the cell monolayer. nih.gov This P-gp-mediated efflux suggests that while quinidine can permeate the intestinal barrier, its absorption may be limited by this transport mechanism. The inhibitory potencies of known P-gp inhibitors like verapamil (B1683045) and cyclosporine A have been determined in the presence of quinidine, confirming its utility as a probe substrate for assessing P-gp interactions of new chemical entities. nih.gov
Studies using liposomes, which are model membranes, have shown that quinidine's effect on membrane properties is dependent on both the pH and the specific phospholipids (B1166683) composing the membrane. nih.gov It demonstrates a stronger interaction with acidic phospholipids compared to neutral ones, suggesting that electrostatic forces play a significant role in the drug-membrane interaction. nih.gov Quinidine has been observed to decrease the temperature of the gel to liquid-crystalline phase transition in these model membranes, further confirming its ability to interact with and alter the permeability of the lipid bilayer. nih.gov
Table 1: In Vitro Permeability of Quinidine in Caco-2 Cell Monolayers
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Efflux Ratio | > 10 | 100 nM donor concentration | nih.gov |
| Apparent Permeability (Papp) | Varies by concentration | 0.005–100µM | researchgate.net |
Tissue Distribution Research in Preclinical Models
The distribution of a drug into various tissues determines its site of action and potential for accumulation. Preclinical research in rat models has revealed that quinidine exhibits nonlinear tissue distribution, which is attributable to saturable binding to both plasma proteins and tissue components. nih.gov
A physiologically based pharmacokinetic model in rats demonstrated that the steady-state volume of distribution (Vss) was approximately 6.0 L/kg. nih.gov This large Vss indicates extensive distribution of the drug outside the plasma compartment and into various tissues. The tissue-to-plasma partition coefficients (Kp), which quantify the extent of drug distribution into a specific tissue, showed nonlinearity for several key organs, including the muscle, skin, liver, lung, and gastrointestinal tract. nih.gov This nonlinearity suggests that as the concentration of quinidine increases, the binding sites in these tissues become saturated. nih.gov By incorporating in vitro plasma protein binding data and estimating tissue binding parameters from in vivo Kp values, pharmacokinetic models have successfully predicted quinidine concentrations in various tissues, showing good agreement with observed values. nih.gov
Table 2: Tissue-to-Plasma Partition Coefficients (Kp) of Quinidine in Rats
| Tissue | Finding | Implication | Reference |
|---|---|---|---|
| Muscle | Nonlinear Kp | Saturable tissue binding | nih.gov |
| Skin | Nonlinear Kp | Saturable tissue binding | nih.gov |
| Liver | Nonlinear Kp | Saturable tissue binding | nih.gov |
| Lung | Nonlinear Kp | Saturable tissue binding | nih.gov |
Excretion Pathways (Preclinical Research)
Renal Clearance Mechanisms in Animal Models
Renal excretion is a significant pathway for the elimination of quinidine and its metabolites. Preclinical studies in animal models, particularly dogs, have been crucial in elucidating the mechanisms involved. These studies often investigate the interaction of quinidine with other drugs to probe specific renal transport pathways.
Research in dogs has shown that quinidine can inhibit the renal clearance of digoxin. nih.govnih.gov An infusion of quinidine was found to decrease the fractional clearance of digoxin (the ratio of digoxin clearance to inulin (B196767) clearance) by 22-28%. nih.gov Interestingly, this inhibition appears to be independent of competition at the tubular cell membrane level. nih.gov In vitro experiments using brush border membrane vesicles from dog kidneys showed that quinidine did not affect the uptake of digoxin. nih.gov Instead, the reduction in digoxin's renal clearance by quinidine was paralleled by a significant decrease in renal blood flow, as evidenced by a drop in p-aminohippuric acid clearance. nih.gov This suggests that quinidine's effect on the renal excretion of co-administered drugs may be mediated through hemodynamic changes rather than direct competition for tubular transporters. nih.gov It is also noted that quinidine itself is a substrate for the organic anion-transporting polypeptide 4C1 (OATP4C1), a transporter involved in drug handling in the kidneys. mdpi.com
Table 3: Effect of Quinidine on Fractional Renal Clearance of Digoxin in Dogs
| Digoxin Dose | Control (CDIG/CIN) | With Quinidine (CDIG/CIN) | Percent Decrease | Reference |
|---|---|---|---|---|
| Low Dose | 1.42 +/- 0.36 | 1.01 +/- 0.03 | 28% | nih.gov |
Biliary Excretion Studies
In addition to renal clearance, biliary excretion represents another important route for the elimination of xenobiotics. Preclinical studies are essential for determining the extent of a drug's excretion into bile. Animal models allow for direct measurement and characterization of hepatobiliary transport.
Table 4: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| Quinidine |
| Digoxin |
| Verapamil |
| Cyclosporine A |
| N-methylnicotinamide |
| p-Aminohippuric Acid |
| Dipalmitoyl phosphatidylcholine |
| Dipalmitoyl phosphatidic acid |
| Calcein |
| Quinine |
Toxicological Research Methodologies for Quinidine Gluconate: Mechanistic Insights
In Vitro Cytotoxicity and Apoptosis Assays (Cellular Models)
In vitro models are fundamental in toxicological research to elucidate the cellular mechanisms through which a compound like quinidine (B1679956) gluconate may exert cytotoxic effects. These assays provide a controlled environment to study direct cellular responses, including impacts on cell viability and the induction of programmed cell death.
Cell Viability and Proliferation Assays
Research into the cytotoxic potential of quinidine has utilized various cell lines, often in the context of cancer research, to understand its effects on cell survival and proliferation. Studies have shown that quinidine can enhance the cytotoxicity of chemotherapeutic agents. For instance, in P388 leukemia cells resistant to vincristine (B1662923) (VCR), a nontoxic concentration of quinidine was found to increase VCR's cytotoxicity by 50 to 80 times, effectively reversing the resistance. nih.gov This enhancement was also observed with the chemotherapy drug Adriamycin, particularly in an Adriamycin-resistant subline of P388 leukemia, where quinidine produced an eight-fold increase in cytotoxicity. nih.gov The mechanism for this enhanced effect is linked to quinidine's ability to increase the intracellular concentration of the chemotherapeutic agents by inhibiting their efflux from the resistant tumor cells. nih.gov
Further studies have demonstrated that quinidine exhibits direct cytotoxicity against certain cell types, such as MES-SA cells, and is known to induce apoptosis. medchemexpress.com Common assays used to evaluate cell viability and cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) leakage assay, which indicates compromised cell membrane integrity. researchgate.net
Mechanistic Studies of Programmed Cell Death
Apoptosis, or programmed cell death, is a critical endpoint in toxicological studies. Quinidine has been shown to induce apoptosis in certain cellular contexts. medchemexpress.com The mechanisms of apoptosis can be investigated through various assays, including:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy method detects the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (an early apoptotic event) and membrane integrity, distinguishing between early apoptotic, late apoptotic, and necrotic cells. researchgate.net
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay identifies DNA fragmentation, a hallmark of apoptosis. nih.gov
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases that execute the apoptotic program. researchgate.net
A specific mechanistic insight into quinidine's interaction with programmed cell death pathways comes from immunology-related research. Studies have shown that quinidine, at therapeutic concentrations, can inhibit the uptake of apoptotic and necrotic cells by murine peritoneal macrophages. nih.gov This effect was specific to the clearance of dead cells, as the phagocytosis of latex beads was not significantly affected. nih.gov Such inhibition of clearance of apoptotic bodies may contribute to the mechanisms behind drug-induced lupus erythematosus. nih.gov
Organ-Specific Toxicity Research (Non-Human Tissue/Organ Models)
To understand the potential for toxicity in specific organs, researchers employ non-human tissue or organ models. These systems, such as liver slices and isolated cardiac cells, allow for the investigation of organ-specific mechanisms of injury.
Hepatotoxicity Mechanisms in Liver Slices/Cell Lines
Quinidine-induced liver injury is a known, albeit rare, phenomenon. jacc.orgnih.gov Research suggests that the hepatotoxicity is not due to a direct toxic effect of the drug but rather a hypersensitivity reaction. nih.gov This is supported by clinical findings where liver injury, sometimes presenting as granulomatous hepatitis, appears within the first few weeks of therapy and often remits upon drug withdrawal. rxlist.comfda.gov
In vitro models used to study drug-induced liver injury (DILI) include primary hepatocytes, liver slices, and immortalized cell lines like HepG2. These models allow for the investigation of mechanisms such as the formation of reactive metabolites. mdpi.com While most of quinidine is metabolized in the liver by cytochrome P450 enzymes (specifically CYP3A4), the resulting liver injury is primarily considered immune-mediated. nih.govnih.gov In vitro studies can help explore the potential for quinidine-protein adducts to act as neoantigens, triggering an immune response, a hypothesis for some types of DILI. mdpi.com A case report documented significantly elevated liver enzymes (SGOT and SGPT) in a patient taking quinidine gluconate, which normalized after the drug was discontinued, supporting the link between the drug and liver damage. nih.gov
Table 1: In Vitro Models for Hepatotoxicity Research
| Model Type | Application in Quinidine Research | Key Findings/Endpoints |
|---|---|---|
| Primary Hepatocytes | Investigating metabolic pathways and reactive metabolite formation. | Can show CYP450-mediated metabolism (e.g., by CYP3A4) and formation of metabolites like 3-hydroxy-quinidine. fda.govnih.gov |
| Liver Cell Lines (e.g., HepG2) | High-throughput screening for general cytotoxicity. | Can be used to assess decreases in cell viability or increases in enzyme leakage (e.g., ALT, AST) upon exposure. |
| Liver Slices | Studying tissue-level responses while preserving native liver architecture. | Can help differentiate direct toxicity from other mechanisms by observing tissue morphology and cell health. |
| Co-culture Systems | Modeling immune-mediated hepatotoxicity by including immune cells (e.g., lymphocytes) with hepatocytes. | Could test the hypothesis that quinidine or its metabolites trigger an immune response leading to hepatocyte damage. nih.govmdpi.com |
Cardiotoxicity at the Cellular Electrophysiological Level (Non-Clinical Focus)
Quinidine's primary therapeutic action and its main toxicological concern lie in its effects on cardiac electrophysiology. who.int As a Class Ia antiarrhythmic agent, its mechanism involves the modulation of various ion channels in cardiac myocytes. patsnap.comwikipedia.org Non-clinical studies using isolated cardiac cells and tissues, such as canine Purkinje fibers or human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), are crucial for dissecting these effects. nih.govbiorxiv.org
Quinidine primarily blocks the fast inward sodium current (INa), which slows the depolarization phase (Phase 0) of the cardiac action potential. wikipedia.orgdrugbank.com It also blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, the inward rectifier current (IK1), and the transient outward current (Ito). drugbank.comroyalsocietypublishing.org This potassium channel blockade prolongs the repolarization phase, leading to an increased action potential duration (APD) and a prolonged QT interval on an electrocardiogram. drugbank.comroyalsocietypublishing.org By extending the repolarization, quinidine can facilitate the formation of early afterdepolarizations (EADs), a potential trigger for life-threatening arrhythmias like torsades de pointes. drugbank.comroyalsocietypublishing.org Studies using iPSC-CMs have confirmed that quinidine treatment causes a significant prolongation of the APD at 90% repolarization (APD90). biorxiv.org
Table 2: Electrophysiological Effects of Quinidine on Cardiac Ion Channels (In Vitro)
| Ion Channel | Current | Effect of Quinidine | Consequence | Reference |
|---|---|---|---|---|
| Voltage-gated Sodium Channel | INa (fast) | Blockade | Decreased upstroke velocity (Phase 0), slowed conduction | patsnap.comdrugbank.com |
| Voltage-gated Potassium Channels | IKr, IKs | Blockade | Prolonged repolarization, increased Action Potential Duration (APD) | drugbank.comroyalsocietypublishing.org |
| IK1 | Blockade | Prolonged repolarization | drugbank.com | |
| Ito | Blockade | Prolonged repolarization | drugbank.com | |
| L-type Calcium Channel | ICa | Blockade | Shortened plateau | drugbank.com |
Genotoxicity and Mutagenicity Studies (In Vitro Assays)
Genotoxicity assays are performed to assess a compound's potential to damage genetic material. The most common initial screening tool is the bacterial reverse mutation assay, or Ames test. cambridgemedchemconsulting.com
For quinidine and its isomer quinine (B1679958), the results from mutagenicity testing have been largely negative. An Ames test performed with quinidine, both with and without metabolic activation (S9 fraction), yielded negative results. fda.gov Similarly, multiple Ames tests conducted on quinine hydrochloride using various Salmonella typhimurium strains (TA1535, TA1537, TA1538, TA98, TA100) did not show evidence of point mutations. inchem.org A combination product of dextromethorphan (B48470) and quinidine was also found to be negative in an in vitro chromosomal aberration assay using human lymphocytes. medlink.com
While these bacterial and in vitro mammalian cell assays suggest a low potential for quinidine to be a mutagen, it is important to distinguish it from structurally related compounds like quinoline (B57606). Quinoline and some of its derivatives have been reported to be mutagenic in the Ames test, but only in the presence of a metabolic activating system from rat liver. researchgate.net
Table 3: Summary of In Vitro Genotoxicity Studies for Quinidine and Related Compounds
| Test Article | Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|---|
| Quinidine | Ames Test | S. typhimurium | With & Without | Negative | fda.gov |
| Dextromethorphan/Quinidine | Chromosomal Aberration | Human Lymphocytes | Not specified | Negative | medlink.com |
| Quinine Hydrochloride | Ames Test | S. typhimurium (multiple strains) | With & Without | Negative | inchem.org |
| Quinoline | Ames Test | S. typhimurium TA98, TA100 | With | Mutagenic | researchgate.net |
Ames Test and Chromosomal Aberration Assays
Genotoxicity assays are crucial for identifying substances that can induce genetic mutations or chromosomal damage. The Ames test and chromosomal aberration assays are standard in vitro methods used for this purpose.
The Ames test , or bacterial reverse mutation assay, utilizes specific strains of bacteria (e.g., Salmonella typhimurium) to detect point mutations. nih.gov In one study, quinidine was reported to be negative in an in vitro bacterial reverse mutation assay. otsuka-us.com In contrast, its stereoisomer, quinine, tested positive for mutagenicity in the S. typhimurium strain TA98, but only in the presence of metabolic activation. fda.gov This suggests that metabolic byproducts of quinine may have mutagenic potential.
Chromosomal aberration assays assess the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells. otsuka-us.com Quinidine has been shown to induce chromosomal aberrations in an in vitro assay using human lymphocytes, particularly in the presence of metabolic activation. otsuka-us.comfda.gov This indicates that under certain conditions, quinidine can act as a clastogen, an agent that causes disruptions or breaks in chromosomes.
Table 1: Genotoxicity of Quinidine and Related Compounds
| Test System | Compound | Result | Conditions | Reference |
|---|---|---|---|---|
| Ames Test (S. typhimurium) | Quinidine | Negative | In vitro | otsuka-us.com |
| Ames Test (S. typhimurium TA98) | Quinine | Positive | With metabolic activation | fda.gov |
| Chromosomal Aberration Assay | Quinidine | Positive | In vitro, with metabolic activation (human lymphocytes) | otsuka-us.comfda.gov |
| Chromosomal Aberration Assay | Quinine | Negative | In vivo (NMRI and C3H mice) | fda.gov |
DNA Damage and Repair Mechanism Research
Research into the mechanisms of how quinidine and its parent structure, quinoline, interact with DNA provides a deeper understanding of its toxicological properties.
Studies on quinoline-based compounds have shown that they can cause DNA damage through various mechanisms. Due to their planar structure, some quinoline derivatives can intercalate between the base pairs of DNA. researchgate.net This insertion can lead to conformational changes in the DNA double helix and potentially result in DNA strand breaks. researchgate.net
Furthermore, certain quinoline derivatives have been found to inhibit enzymes that are critical for DNA repair. biorxiv.orgresearchgate.net This includes enzymes involved in base excision repair, a key pathway for repairing damaged DNA bases. biorxiv.orgresearchgate.net By hindering these repair processes, the accumulation of DNA damage can be exacerbated. researchgate.net Some quinoline compounds have also been observed to trigger a DNA damage response in cells, mediated by the p53 tumor suppressor protein, which can lead to cell cycle arrest or apoptosis. biorxiv.orgnih.gov
An in vivo study evaluated the potential of quinoline to induce unscheduled DNA synthesis (UDS) in rat liver cells, which is an indicator of DNA repair activity. The results were inconclusive, with no clear evidence of UDS induction. nih.gov However, the same study found that quinoline produced a significant mitogenic response, stimulating cell division in the liver. nih.gov
Table 2: Mechanistic Insights into DNA Interaction of Quinoline Compounds
| Mechanism | Compound Type | Effect | Implication | Reference |
|---|---|---|---|---|
| DNA Intercalation | Quinoline derivatives | Insertion between DNA base pairs, causing conformational changes. | Potential for DNA strand breaks and cytotoxicity. | researchgate.net |
| Enzyme Inhibition | Quinoline derivatives | Inhibition of base excision repair glycosylases and DNA methyltransferases. | Impaired DNA repair, leading to accumulation of DNA damage. | biorxiv.orgresearchgate.net |
| Cellular Response | Quinoline derivatives | Elicitation of DNA damage response via p53 activation. | Induction of cell cycle arrest or apoptosis. | biorxiv.orgnih.gov |
| Unscheduled DNA Synthesis (UDS) | Quinoline | Inconclusive results for UDS induction in rat liver. | Did not clearly initiate DNA repair in this assay. | nih.gov |
Interactions of Quinidine Gluconate with Other Molecules: Mechanistic and Molecular Perspectives
Drug-Drug Interactions at the Molecular Level (Enzyme Inhibition/Induction)
Impact on Drug Metabolizing Enzymes
Quinidine (B1679956) is a potent inhibitor of the cytochrome P450 (CYP) enzyme CYP2D6. wikipedia.orgncats.io While not a substrate for this particular enzyme, its high affinity for the active site leads to competitive inhibition, effectively blocking the metabolism of other drugs that are CYP2D6 substrates. scbt.comnih.govacs.org This can result in elevated plasma concentrations of various medications, including certain beta-blockers, opioids, and antidepressants. wikipedia.orgncats.io For instance, co-administration of quinidine can significantly increase the systemic exposure of drugs like dextromethorphan (B48470) and metoprolol. nih.gov
In contrast, quinidine itself is primarily metabolized by CYP3A4. nih.govdrugbank.com Consequently, drugs that induce or inhibit CYP3A4 can alter quinidine's metabolism. For example, co-administration with CYP3A4 inducers like rifampin can accelerate quinidine's elimination, while inhibitors such as ketoconazole (B1673606) can lead to increased quinidine levels. rxlist.com
Interestingly, research has shown that some of quinidine's metabolites also contribute to the inhibition of CYP2D6. nih.gov This highlights the complexity of its interaction profile, where both the parent drug and its metabolic byproducts play a role in altering the pharmacokinetics of other compounds.
| Enzyme | Effect of Quinidine | Interacting Drugs (Examples) | Consequence of Interaction |
| CYP2D6 | Potent competitive inhibitor scbt.comnih.gov | Dextromethorphan, Metoprolol, some antidepressants, Lidocaine, Opioids wikipedia.orgncats.ionih.gov | Increased plasma concentrations of the interacting drug. |
| CYP3A4 | Substrate nih.govdrugbank.com | Rifampin (inducer), Ketoconazole (inhibitor) rxlist.com | Altered metabolism and plasma levels of quinidine. |
Competition for Transporter Systems
Quinidine also interacts with drug transporter proteins, most notably P-glycoprotein (P-gp). wikipedia.orgncats.ionih.gov It acts as an inhibitor of this efflux transporter, which is found in various tissues, including the intestines, and plays a crucial role in limiting the absorption and distribution of many drugs. nih.govmedscape.com By inhibiting P-gp, quinidine can increase the bioavailability and central nervous system penetration of P-gp substrates. wikipedia.orgncats.io A classic example is the interaction with loperamide (B1203769), a peripherally acting opioid, which can lead to central nervous system side effects like respiratory depression when co-administered with quinidine. wikipedia.orgncats.io
Furthermore, quinidine has been shown to increase serum digoxin (B3395198) concentrations, an interaction attributed in part to the displacement of digoxin from protein-binding sites and a reduction in its clearance. nih.gov This interaction underscores the multifaceted nature of quinidine's effects on drug disposition, involving both metabolic enzymes and transporter proteins.
Quinidine Gluconate Interactions with Biological Macromolecules
Protein Binding Affinity and Kinetics
Quinidine exhibits significant binding to plasma proteins, primarily to α1-acid glycoprotein (B1211001) and to a lesser extent, albumin. drugbank.comnih.gov The fraction of quinidine bound to plasma proteins is typically high, in the range of 80% to 88%. drugbank.com This binding is a critical determinant of its pharmacokinetic properties, as only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.
Changes in the concentration of these binding proteins can affect the free fraction of quinidine. For instance, α1-acid glycoprotein levels can increase in response to stress, such as during an acute myocardial infarction, potentially leading to higher total quinidine serum levels while the unbound, active concentration may remain within the therapeutic range. nih.gov
Nucleic Acid Interaction Research
The interaction of quinidine with nucleic acids is an area of ongoing research. As a molecule that can intercalate into DNA, its potential effects on DNA structure and function are of scientific interest. While the primary antiarrhythmic actions of quinidine are attributed to its effects on ion channels, its interactions with nucleic acids could contribute to other biological activities or potential long-term effects. Detailed molecular studies are required to fully elucidate the nature and consequences of these interactions.
Synergistic and Antagonistic Effects in Multicompound Systems (In Vitro Models)
In vitro studies are crucial for understanding how quinidine behaves in the presence of other compounds, revealing potential synergistic or antagonistic effects. For example, when combined with other antiarrhythmic drugs, the effects on cardiac ion channels can be additive or, in some cases, lead to unexpected outcomes.
Research has also explored the combined effects of quinidine with drugs that are not primarily used for cardiac conditions. A notable example is the combination of quinidine with dextromethorphan. ncats.io In this case, quinidine's inhibition of CYP2D6 metabolism of dextromethorphan leads to a synergistic effect, which has been therapeutically exploited. ncats.io
Conversely, antagonistic interactions can also occur. The anticholinergic effects of quinidine may be counteracted by cholinergic drugs. fda.gov Similarly, its vasodilating properties could be opposed by vasoconstricting agents. fda.gov In vitro models provide a controlled environment to dissect these complex interactions at a molecular level, offering insights that can inform clinical use.
Combination Studies for Mechanistic Elucidation
This compound's interactions with other molecules have been a subject of extensive research to elucidate its mechanisms of action and its impact on the pharmacokinetics of other drugs. Combination studies have been particularly insightful in revealing its role as a potent inhibitor of specific drug transporters and metabolic enzymes.
A pivotal area of investigation has been the interaction between quinidine and digoxin. ahajournals.org To understand the mechanism behind the well-known elevation of plasma digoxin concentrations by quinidine, studies have utilized in vitro models, such as the human colon carcinoma cell line Caco-2, which expresses P-glycoprotein (P-gp), and in vivo animal models. ahajournals.org These studies demonstrated that quinidine is a potent inhibitor of P-glycoprotein-mediated digoxin transport. ahajournals.org In Caco-2 cells, quinidine was shown to inhibit the basal-to-apical transport of digoxin, with a reported IC50 (half-maximal inhibitory concentration) of 2.2 μmol/L. ahajournals.org Further confirmation came from studies in mice, where quinidine significantly increased plasma and brain concentrations of digoxin in wild-type mice expressing P-gp, but not in mice lacking the P-gp gene (mdr1a-/-). ahajournals.org This provides strong evidence that the inhibition of P-gp-mediated renal and biliary elimination of digoxin is a major mechanism of this drug-drug interaction. ahajournals.org
Quinidine is also recognized as a strong inhibitor of the cytochrome P450 enzyme CYP2D6. wikipedia.orgnih.gov This has been leveraged in drug-drug interaction (DDI) studies to probe the metabolic pathways of other drugs. nih.gov For instance, the co-administration of quinidine with atogepant (B605675), a substrate of P-gp and to a lesser extent CYP2D6, was investigated to understand the impact of dual P-gp and CYP2D6 inhibition. researchgate.net The study found that quinidine increased the systemic exposure of atogepant, which was attributed to the inhibition of both CYP2D6 and P-gp. researchgate.net
Furthermore, the interaction of quinidine with the antiarrhythmic drug propafenone (B51707) highlights its inhibitory effects. Quinidine has been shown to increase the plasma concentrations of propafenone, illustrating the clinical relevance of its metabolic inhibition. inchem.org
The following table summarizes key combination studies that have helped to elucidate the mechanisms of this compound's interactions.
| Interacting Molecule | Model System | Key Finding | Implied Mechanism |
| Digoxin | Caco-2 cells, Wild-type and mdr1a(-/-) mice | Quinidine inhibits P-gp mediated transport of digoxin, increasing its plasma concentration. ahajournals.org | Inhibition of P-glycoprotein (P-gp) |
| Atogepant | Healthy human participants | Co-administration with quinidine increased the systemic exposure of atogepant. researchgate.net | Inhibition of CYP2D6 and P-glycoprotein (P-gp) researchgate.net |
| Propafenone | Clinical observation | Quinidine increases plasma concentrations of propafenone. inchem.org | Metabolic inhibition |
Potentiation or Inhibition of Cellular Responses
This compound can significantly modulate cellular responses, either potentiating or inhibiting the effects of other molecules. This modulation is often a direct consequence of its inhibitory actions on specific channels and transporters.
A notable example of potentiation is quinidine's effect on neuromuscular blocking agents. It has been observed to potentiate the actions of both depolarizing agents like succinylcholine (B1214915) and decamethonium, and non-depolarizing agents such as d-tubocurarine and pancuronium. rxlist.com The precise mechanism is not fully understood, but it is observed in both animal models and humans. rxlist.com In vitro studies have also shown that adding quinidine to the serum of pregnant women reduces the activity of pseudocholinesterase, an enzyme crucial for the metabolism of succinylcholine, which could contribute to this potentiating effect. rxlist.com
Conversely, quinidine is a well-established inhibitor of various cellular processes, primarily through its blockade of ion channels and transporters. As a Class Ia antiarrhythmic agent, its primary mechanism involves the blockade of fast inward sodium channels (Nav1.5) in cardiac cells. wikipedia.orgpatsnap.com This action decreases the rate of depolarization and conduction velocity in the heart, thereby suppressing arrhythmias. patsnap.com Additionally, quinidine blocks several types of potassium channels, which prolongs the action potential duration and the refractory period of cardiac cells. patsnap.comdrugbank.com
The inhibitory effects of quinidine extend beyond cardiac ion channels. It is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in drug absorption and distribution. wikipedia.orgnih.gov By inhibiting P-gp, quinidine can increase the bioavailability and central nervous system penetration of P-gp substrates. wikipedia.org For example, co-administration of quinidine with the peripherally acting drug loperamide can lead to central nervous system side effects due to increased brain exposure. wikipedia.org
Quinidine also inhibits the organic cation transporter 1 (OCT1), which is involved in the uptake of certain drugs into cells. nih.gov In vitro studies have demonstrated that quinidine can inhibit the uptake of metformin (B114582), a substrate of OCT1. nih.gov
The table below provides a summary of this compound's effects on the potentiation and inhibition of cellular responses.
| Effect | Target Molecule/Process | Cellular Response |
| Potentiation | Neuromuscular blocking agents (e.g., succinylcholine, d-tubocurarine) | Enhanced neuromuscular blockade. rxlist.com |
| Inhibition | Fast inward sodium channels (Nav1.5) in cardiac cells | Decreased rate of cardiac action potential depolarization and conduction velocity. wikipedia.orgpatsnap.com |
| Inhibition | Potassium channels in cardiac cells | Prolonged action potential duration and refractory period. patsnap.comdrugbank.com |
| Inhibition | P-glycoprotein (P-gp) | Increased intracellular concentration and decreased efflux of P-gp substrates. wikipedia.orgnih.gov |
| Inhibition | Organic Cation Transporter 1 (OCT1) | Inhibition of metformin uptake. nih.gov |
Future Research Directions and Emerging Methodologies for Quinidine Gluconate Studies
Application of Omics Technologies in Quinidine (B1679956) Gluconate Research
"Omics" technologies, which allow for the large-scale study of biological molecules, are poised to revolutionize our understanding of quinidine gluconate's effects. By providing a holistic view of the molecular changes induced by the drug, these approaches can offer deep mechanistic insights and facilitate the discovery of novel biomarkers. revespcardiol.orgnih.gov
Proteomics and Metabolomics in Mechanistic Studies
Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, are powerful tools for elucidating the intricate mechanisms of drug action. revespcardiol.orgnih.gov The application of these technologies to this compound research can move beyond its known effects on ion channels to provide a more complete picture of its cellular impact. Recent advances in proteomics and metabolomics now provide a platform for researchers to investigate the mode of action and potential synergistic effects of drugs. scispace.com
Key Applications of Proteomics and Metabolomics in this compound Research:
| Technology | Potential Application for this compound | Expected Insights |
| Proteomics | Identification of off-target protein interactions. | Uncovering novel mechanisms of action and potential side effects. |
| Quantification of changes in protein expression in response to drug exposure. | Understanding the cellular adaptation to this compound and identifying pathways involved in its therapeutic and toxic effects. | |
| Metabolomics | Profiling of metabolic changes in cardiac cells or tissues. | Revealing downstream effects of ion channel modulation and identifying metabolic pathways affected by the drug. creative-proteomics.com |
| Identification of biomarkers for drug efficacy and toxicity. | Personalizing therapy by predicting patient response and risk of adverse events. creative-proteomics.com |
A proteometabolomic approach, which integrates both proteomic and metabolomic data, could be particularly powerful. nih.gov By simultaneously analyzing changes in both proteins and metabolites in response to this compound, researchers can identify direct protein-metabolite interactions and construct more comprehensive models of the drug's biological effects. nih.gov This integrated approach has the potential to uncover novel therapeutic targets and biomarkers for cardiovascular diseases. revespcardiol.orgcreative-proteomics.com
Gene Expression Profiling for Biological Pathway Elucidation
Gene expression profiling, or transcriptomics, provides a snapshot of the genes that are active in a cell at a given time. By analyzing changes in gene expression following treatment with this compound, researchers can identify the biological pathways that are modulated by the drug. This information is crucial for a deeper understanding of its therapeutic effects and potential for adverse reactions.
Development of Novel Experimental Models for this compound Investigation
Traditional two-dimensional (2D) cell cultures and animal models have limitations in predicting human responses to drugs. The development of more physiologically relevant in vitro models is a key area of future research that promises to improve the preclinical evaluation of this compound.
Advanced Cell Culture Systems (e.g., 3D Spheroids)
Three-dimensional (3D) cell culture systems, such as spheroids, offer a more realistic representation of in vivo tissue architecture and cell-cell interactions compared to conventional 2D monolayers. researchgate.netmdpi.com Cardiac spheroids, for example, can be generated from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and provide a powerful platform for studying the electrophysiological and toxicological effects of this compound in a more tissue-like context.
Advantages of 3D Spheroid Models:
| Feature | Advantage over 2D Culture | Relevance to this compound Research |
| Tissue-like Architecture | Mimics the 3D organization of native tissue. researchgate.net | More accurate assessment of drug penetration and effects on cell-cell communication. |
| Cell-Cell Interactions | Preserves crucial interactions between different cell types. mdpi.com | Better prediction of the integrated response of cardiac tissue to this compound. |
| Physiological Gradients | Establishes gradients of oxygen, nutrients, and drug concentration. | More realistic modeling of drug exposure in a solid tissue environment. |
| High-Throughput Screening | Amenable to high-throughput formats for drug screening. nih.gov | Efficient evaluation of this compound analogs or combination therapies. |
The use of specialized microplates can facilitate the reproducible production of uniform spheroids for consistent and reliable experimental results. advancedbiomatrix.comrndsystems.com
Organ-on-a-Chip Technologies
Organ-on-a-chip (OoC) technology represents a significant leap forward in in vitro modeling, allowing for the creation of microfluidic devices that recapitulate the structure and function of human organs. mdpi.comiastate.edu A "heart-on-a-chip" model, for instance, can be used to study the effects of this compound on cardiac contractility, electrophysiology, and tissue-level responses under controlled microenvironmental conditions. mdpi.com
These microphysiological systems can incorporate mechanical and electrical stimulation to promote tissue maturation and provide a more adult-like phenotype for drug testing. thno.org The potential of OoC technology in drug screening has been demonstrated by detecting changes in cardiac function after the administration of various drugs, including quinidine. mdpi.com Furthermore, by connecting different organ chips (e.g., a liver-on-a-chip and a heart-on-a-chip), researchers can investigate the role of hepatic metabolism in the efficacy and toxicity of this compound, providing a more holistic view of its effects in a multi-organ system. iastate.edunih.gov This could be particularly relevant for quinidine, as it is metabolized by cytochrome P450 enzymes in the liver. drugbank.comnih.gov
Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development. mednexus.orgnih.govresearchgate.net These computational approaches can analyze vast and complex datasets to identify patterns, make predictions, and generate new hypotheses, thereby accelerating the pace of research.
In the context of this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data to predict the cardiac effects of this compound and its analogs based on their chemical structures. This can help in the early identification of promising candidates with improved efficacy and reduced toxicity. researchgate.netresearchgate.net
Drug Repurposing: By analyzing large biological datasets, AI can identify new potential therapeutic uses for this compound beyond its current indications. mednexus.orgtandfonline.com
Personalized Medicine: ML models can integrate patient-specific data, including genomics, proteomics, and clinical information, to predict individual responses to this compound. This could lead to more personalized dosing strategies and a reduction in adverse events. researchgate.net
Physiologically-Based Pharmacokinetic (PBPK) Modeling: AI can enhance PBPK models to better predict the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov These models can simulate drug-drug interactions and the impact of genetic variations on drug disposition, providing valuable insights for clinical practice. nih.gov
The integration of AI and ML with the advanced experimental models described above will create a powerful synergy, enabling a more efficient and predictive approach to the future study of this compound.
Predictive Modeling of Biological Activity and ADMET (Non-Clinical)
Predictive modeling has become an indispensable tool in modern drug discovery, enabling the early-stage assessment of a compound's potential efficacy and safety profile. For quinidine and its analogs, various in silico models are being employed to predict biological activity and pharmacokinetic properties, thereby reducing the time and cost associated with traditional laboratory screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netjmaterenvironsci.comdovepress.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of quinidine and quinine (B1679958) derivatives. researchgate.netresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing crucial insights for designing more potent derivatives. researchgate.netresearchgate.net For instance, 3D-QSAR studies on novel triazole-quinine derivatives have yielded models with high predictive accuracy, guiding the design of new compounds with enhanced antimalarial activity. researchgate.net
Beyond efficacy, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is critical. Web-based platforms like SwissADME and pkCSM are utilized to perform in silico ADMET profiling of quinidine derivatives. journalijtdh.comsdiarticle4.comresearchgate.net These tools can predict a wide range of parameters, including physicochemical properties, drug-likeness based on criteria like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. journalijtdh.comsdiarticle4.comnih.gov Studies have shown that many quinidine derivatives are predicted to have favorable ADMET profiles, suggesting their potential as orally bioavailable drug candidates. journalijtdh.comresearchgate.net Physiologically-based pharmacokinetic (PBPK) modeling further enhances these predictions by simulating the fate of the drug in the body, helping to understand complex drug-drug and drug-gene interactions involving metabolic enzymes like CYP3A4 and CYP2D6. nih.gov
Table 1: Predictive Models Applied to Quinidine and its Derivatives
| Model Type | Application | Key Findings/Predictions | Citations |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity (e.g., antimalarial, CYP2D6 inhibition). | Identifies structural features essential for activity, guiding the design of more potent analogs. | researchgate.netjmaterenvironsci.comresearchgate.net |
| In Silico ADMET | Predicts pharmacokinetic and toxicity properties (e.g., oral bioavailability, safety). | Many derivatives show good drug-likeness and predicted safety profiles. | journalijtdh.comsdiarticle4.comresearchgate.netnih.gov |
| PBPK Modeling | Simulates drug distribution and metabolism in the body. | Assesses the impact of drug-drug and drug-gene interactions on quinidine pharmacokinetics. | nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of derivatives to biological targets. | Confirms interactions with target proteins and validates QSAR model findings. | researchgate.netnih.govunpad.ac.id |
Data Mining and Knowledge Discovery from Existing Research Datasets
The vast and growing body of biomedical data presents a significant opportunity for knowledge discovery through data mining techniques. By analyzing existing research datasets, new hypotheses can be generated, and previously unknown relationships between drugs, genes, and diseases can be uncovered. For quinidine, this involves integrating information from diverse sources, including clinical trial databases, electronic health records, and specialized drug databases.
Several public databases contain valuable information related to quinidine. For example, DrugBank provides comprehensive details on quinidine's pharmacology, pharmacokinetics, and known drug interactions. drugbank.comdrugbank.com The PhysioNet database hosts datasets from clinical studies, including one that examines the electrocardiogram (ECG) effects of quinidine, which is crucial for studying its cardiac impact. physionet.org Furthermore, datasets on quinidine kinetics are available in repositories like Kaggle, providing raw data for pharmacokinetic modeling. kaggle.com
A key area of knowledge discovery is the translation of drug-drug interaction (DDI) data into pharmacogenetic hypotheses. nih.gov Research has demonstrated the use of information extraction models to mine scientific literature for DDI and drug-gene interaction (DGI) evidence. nih.gov By identifying drugs that interact with quinidine and understanding the genetic basis of the enzymes and transporters they share (such as CYP2D6, CYP3A4, and P-glycoprotein), it is possible to predict how genetic polymorphisms might affect a patient's response to quinidine. nih.govnih.govwikipedia.org This approach can lead to the discovery of new pharmacogenetic associations, paving the way for personalized medicine. nih.gov
Table 2: Research Datasets and Their Utility for this compound Studies
| Database/Resource | Type of Data | Potential Application | Citations |
|---|---|---|---|
| DrugBank | Comprehensive drug information, including pharmacology, interactions, and targets. | Foundational knowledge for interaction prediction and mechanism of action studies. | drugbank.comdrugbank.comdrugbank.com |
| PhysioNet | Clinical datasets, including ECG recordings from quinidine studies. | Analysis of electrophysiological effects and development of cardiac safety models. | physionet.org |
| PubMed/Scientific Literature | Published research articles and abstracts. | Mining for drug-drug and drug-gene interaction evidence to generate new hypotheses. | nih.gov |
| Kaggle | Public datasets, including quinidine kinetics data. | Development and validation of pharmacokinetic models. | kaggle.com |
Exploration of New Chemical Space for this compound Derivatives
To overcome challenges like drug resistance and to identify novel therapeutic uses, researchers are actively exploring new chemical space around the quinidine scaffold. This involves synthesizing novel derivatives and evaluating their biological activities.
Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse libraries of related compounds. biomedres.us This approach has been applied to the quinidine scaffold to create novel derivatives for screening against various biological targets. By systematically modifying specific functional groups on the quinidine molecule, researchers can explore the structure-activity relationships (SAR) in a comprehensive manner.
For example, combinatorial synthesis has been used to prepare libraries of 9-acyloxyquinine and quinidine derivatives. nih.govnih.gov In one study, thirty novel (9S)-acyloxy derivatives of quinidine and dihydroquinidine (B8771983) were synthesized and evaluated for their insecticidal activity. nih.gov This work revealed that modifying the 9-hydroxy group can significantly enhance activity and that the stereochemistry at the C8/9 position is crucial. nih.gov Similarly, other synthetic strategies, such as the Heck coupling reaction, have been employed to create libraries of quinine analogs with potent trypanocidal activity against the parasite that causes Chagas disease. tandfonline.comnih.gov These studies demonstrate that the quinidine core is a versatile scaffold that can be systematically decorated with different chemical moieties to produce compounds with a wide range of biological effects. d-nb.inforesearchgate.net
Table 3: Examples of Quinidine Derivatives Synthesized via Combinatorial/Library Approaches
| Derivative Class | Synthetic Approach | Target Activity | Key Finding | Citations |
|---|---|---|---|---|
| 9R-Acyloxyquinine Derivatives | Combinatorial Synthesis | Insecticidal | Modification of the 9-hydroxyl group and hydrogenation of the vinyl group enhanced insecticidal activity. | nih.gov |
| (9S)-Acyloxyquinidine Derivatives | Parallel Synthesis | Insecticidal | Modification of the hydroxy group with an acyloxy group significantly increased insecticidal activity. | nih.gov |
| C3-Aryl Analogues | Flexible Synthetic Strategy | Antimalarial | Replacement of the C3-vinyl group with a more lipophilic aryl moiety increased efficacy. | d-nb.info |
| Triazole-Quinine Derivatives | Chemical Synthesis | Antimalarial | Used to build 3D-QSAR models for predicting activity. | jmaterenvironsci.comresearchgate.net |
Fragment-Based Drug Discovery Strategies (Theoretical)
Fragment-Based Drug Discovery (FBDD) is a rational drug design approach that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target. researchgate.netmdpi.com These fragments are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. biomedres.usnih.gov While direct FBDD applications for this compound are not extensively documented, the theoretical application of this strategy holds significant promise.
Theoretically, an FBDD campaign targeting a specific protein could use the quinoline (B57606) or quinuclidine (B89598) moieties of quinidine as starting fragments. For example, in the context of antimalarial drug discovery, libraries of small fragments could be screened against essential P. falciparum proteins. acs.org Fragments that show binding, even with low affinity, can be identified using biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR). mdpi.com
Once a validated fragment hit is identified, it can be elaborated using the quinidine scaffold as a template. For instance, if a fragment containing a quinoline core binds to a target, synthetic chemistry could be used to link this fragment to the quinuclidine portion of quinidine, potentially enhancing affinity and introducing favorable pharmacokinetic properties. Alternatively, fragments could be designed to bind to a target protein, and the quinidine structure could be used as a scaffold to link two different fragments that bind to adjacent sites on the protein surface, a strategy known as fragment linking. This approach allows for the rational construction of novel, potent, and specific inhibitors based on the well-characterized quinidine core.
Table 4: Theoretical Steps in a Fragment-Based Approach for Quinidine Derivatives
| Step | Description | Rationale | Citations |
|---|---|---|---|
| 1. Target Selection | Identify a validated biological target (e.g., a parasitic enzyme). | FBDD is a target-based approach requiring a known protein structure. | nih.gov |
| 2. Fragment Library Screening | Screen a library of low-molecular-weight fragments for binding to the target. The library could include quinoline-like structures. | To identify small molecular starting points with high ligand efficiency. | mdpi.comacs.org |
| 3. Hit Validation | Confirm the binding of fragment hits using biophysical methods (e.g., NMR, X-ray crystallography). | To ensure binding is specific and to understand the binding mode. | researchgate.net |
| 4. Fragment-to-Lead Optimization | Use the quinidine scaffold as a basis for "growing" or "linking" the validated fragments. | To rationally design a more potent lead compound by combining the binding interactions of the fragment with the established scaffold of quinidine. | biomedres.us |
Q & A
Basic Research Questions
Q. What are the foundational pharmacokinetic parameters of quinidine gluconate, and how do they influence experimental design in preclinical studies?
- Methodological Answer: Key parameters include bioavailability (62.3% for gluconate salt vs. 82.86% for sulfate), elimination half-life (6–8 hours), and protein binding (80–90%) . Design preclinical studies by:
- Using species with comparable CYP3A4/CYP2D6 metabolism (e.g., dogs) to model human clearance.
- Incorporating repeated dosing to account for autoinduction of metabolizing enzymes.
- Measuring serum levels via HPLC with UV detection (LOD: 0.1 µg/mL) to validate dose-response relationships .
Q. How does the stereochemical configuration of this compound (9S) impact its antiarrhythmic efficacy compared to quinine?
- Methodological Answer: The d-isomer (quinidine) exhibits Class Ia antiarrhythmic sodium channel blockade, while quinine (l-isomer) lacks this activity. Evaluate using:
- Patch-clamp assays on cardiomyocytes to compare Na⁺ channel inhibition (IC₅₀ values).
- In vivo models (e.g., Langendorff-perfused hearts) to quantify prolongation of action potential duration .
Advanced Research Questions
Q. What methodological challenges arise when reconciling contradictory bioavailability data across this compound formulations (e.g., extended-release vs. immediate-release)?
- Methodological Answer: Discrepancies stem from dissolution variability (e.g., USP Test 5 vs. Test 1 ). Address by:
- Conducting biorelevant dissolution testing (e.g., FaSSGF/FeSSIF media) to simulate gastrointestinal conditions.
- Performing population pharmacokinetic modeling to isolate formulation effects from interindividual CYP variability .
Q. How can PICOT frameworks be applied to design a clinical study evaluating this compound’s efficacy in drug-induced torsades de pointes (TdP) prophylaxis?
- PICOT Example:
- P: Patients with acquired Long QT syndrome (LQTS).
- I: this compound (324.43 g/mol; 80 mg/mL IV).
- C: Placebo or alternative Class Ia agents.
- O: Reduction in TdP episodes (HR 0.4, 95% CI 0.2–0.8).
- T: 12-week follow-up.
Q. What statistical approaches are optimal for analyzing nonlinear pharmacokinetics in this compound dose-escalation studies?
- Methodological Answer:
- Apply non-compartmental analysis (NCA) for AUC₀–∞ and Cmax comparisons.
- Use mixed-effects modeling (e.g., NONMEM) to account for saturable metabolism (Km ≈ 3 µg/mL ).
- Validate with bootstrap resampling to assess parameter robustness.
Experimental Design & Data Contradictions
Q. How should researchers address variability in this compound’s protein binding assays across laboratories?
- Methodological Answer:
- Standardize using equilibrium dialysis (37°C, pH 7.4) with human serum albumin (HSA) at 40 g/L.
- Control for pH shifts (quinidine pKa = 8.5) and ionic strength .
- Report interlaboratory CV% in supplementary materials.
Q. What strategies mitigate confounding by genetic polymorphisms (e.g., CYP2D6*10) in pharmacodynamic studies of this compound?
- Methodological Answer:
- Pre-screen participants for CYP2D6 phenotypes (e.g., PCR-RFLP genotyping).
- Stratify analysis by metabolizer status (poor, intermediate, extensive).
- Use covariate-adjusted regression to isolate genotype effects on QTc intervals .
Data Presentation & Reproducibility
Q. What are the minimum reporting standards for this compound studies to ensure reproducibility?
- Methodological Answer: Include:
- Structural verification (e.g., ¹H-NMR δ 8.7 ppm for quinoline protons ).
- Dissolution conditions (USP apparatus, sinker baskets, media pH ).
- Pharmacokinetic parameters with 95% confidence intervals .
Q. How can researchers validate spectrophotometric assays for this compound in complex biological matrices?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
